Product packaging for Benzyl-quinazolin-4-yl-amine(Cat. No.:)

Benzyl-quinazolin-4-yl-amine

Cat. No.: B10847073
M. Wt: 271.74 g/mol
InChI Key: DIKWZEPKULLMFX-UHFFFAOYSA-N
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Description

Benzyl-quinazolin-4-yl-amine is a useful research compound. Its molecular formula is C15H14ClN3 and its molecular weight is 271.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14ClN3 B10847073 Benzyl-quinazolin-4-yl-amine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14ClN3

Molecular Weight

271.74 g/mol

IUPAC Name

N-benzylquinazolin-4-amine;hydrochloride

InChI

InChI=1S/C15H13N3.ClH/c1-2-6-12(7-3-1)10-16-15-13-8-4-5-9-14(13)17-11-18-15;/h1-9,11H,10H2,(H,16,17,18);1H

InChI Key

DIKWZEPKULLMFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=CC=CC=C32.Cl

Origin of Product

United States

Significance of the Quinazoline Scaffold in Drug Discovery

The quinazoline (B50416) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in the development of new pharmaceuticals. frontiersin.org Its significance lies in its ability to serve as a versatile template for designing molecules that can interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. cabidigitallibrary.orgresearchgate.net

The structural rigidity of the quinazoline nucleus, combined with the numerous sites available for substitution, allows for the fine-tuning of steric, electronic, and lipophilic properties. This adaptability is crucial for optimizing interactions with specific enzymes and receptors, thereby enhancing therapeutic efficacy and selectivity.

The broad therapeutic potential of quinazoline derivatives is well-documented, with research highlighting their efficacy as:

Anticancer agents: Many quinazoline derivatives have been investigated for their ability to inhibit the growth of cancer cells by targeting key enzymes involved in cell proliferation, such as epidermal growth factor receptor (EGFR) kinases. nih.govwikipedia.org

Antimicrobial agents: The quinazoline core is found in compounds exhibiting potent activity against various bacterial and fungal strains. nih.govwisdomlib.org

Anti-inflammatory agents: Derivatives of quinazoline have demonstrated significant anti-inflammatory properties. nih.gov

Antiviral, anticonvulsant, and antihypertensive agents: The scaffold's versatility extends to the development of drugs for a multitude of other conditions. researchgate.netnih.gov

This wide range of biological activities has cemented the quinazoline skeleton's status as a highly important scaffold in modern drug discovery. cabidigitallibrary.org

Historical Context of Quinazoline Derivatives in Pharmaceutical Research

Classic and Modern Approaches to Quinazoline-4-amine Synthesis

The construction of the quinazoline-4-amine core can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency.

Nucleophilic Substitution Reactions in Quinazoline-4-amine Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of 4-aminoquinazolines. This method typically involves the reaction of a 4-haloquinazoline, most commonly 4-chloroquinazoline (B184009), with a suitable amine nucleophile. thieme-connect.com The C-4 position of the quinazoline ring is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. nih.gov

A well-established route starts from 2,4-dichloroquinazoline (B46505) precursors, which react regioselectively with a variety of amines, including benzylamines, at the more reactive C-4 position to yield 2-chloro-4-aminoquinazoline derivatives. mdpi.com This selectivity is a consistent feature across different methodologies and reaction conditions. mdpi.com The general scheme for this regioselective SNAr reaction is depicted below:

Scheme 1: General scheme for regioselective SNAr reaction from 2,4-dichloro-quinazoline precursors and amine nucleophiles. mdpi.com

The reaction of 4-chloroquinazolines with amines is often facilitated by a base and can be performed under various conditions, including conventional heating and microwave irradiation. thieme-connect.comchim.it For instance, a DMAP-catalyzed SNAr reaction has been developed for the synthesis of 4-arylamino-2-substituted quinazolines, providing a viable alternative to metal-catalyzed methods, especially for less nucleophilic amines. chim.it

Metal-Catalyzed Coupling Strategies for Benzyl-quinazolin-4-yl-amine Analogues

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of quinazoline derivatives, offering high efficiency and broad substrate scope. These reactions are particularly useful for forming carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Reactions: Copper catalysts have been effectively used in the synthesis of 4-aminoquinazolines. One approach involves the reaction of 2-bromobenzonitriles with amidines, catalyzed by copper(I) iodide (CuI), to produce 4-aminoquinazoline and 2,4-diaminoquinazoline analogues. researchgate.net Another copper-catalyzed method facilitates the direct amination of cyclic amides to form aromatic heterocyclic amines. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely employed for the synthesis of N-aryl and N-alkyl quinazolinamines. This reaction involves the coupling of a haloquinazoline with an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.net The Heck and Sonogashira cross-coupling reactions have also been extensively used to introduce alkenyl and alkynyl groups, respectively, onto the quinazoline scaffold, starting from halogenated quinazolines. nih.gov

Other Metal Catalysts: Other transition metals like nickel, rhodium, and ruthenium have also been utilized. For example, a nickel-catalyzed [4+2] annulation of benzylamines and nitriles provides a route to multisubstituted quinazolines through C-H/N-H bond activation. organic-chemistry.org Rhodium-catalyzed annulation of C-H bonds has also been reported for the synthesis of fused quinazoline systems. arabjchem.org Ruthenium complexes have been shown to catalyze the dehydrogenative coupling of 2-aminophenyl ketones with amines to form quinazolines. researchgate.net

Cyclocondensation and Ring-Forming Reactions for Quinazoline Ring Systems

Cyclocondensation reactions are fundamental to the construction of the quinazoline ring itself. These reactions typically involve the condensation of a 2-aminobenzoyl derivative (like anthranilic acid or anthranilamide) with a one-carbon source, followed by cyclization.

One of the classic methods is the Niementowski quinazoline synthesis , where anthranilic acid is heated with a formamide (B127407) to produce a 3,4-dihydro-4-oxoquinazoline. nih.gov This can then be further modified to introduce the desired amine functionality.

Modern variations of cyclocondensation reactions often employ catalysts to improve yields and broaden the substrate scope. For instance, the reaction of anthranilamide with aldehydes or ketones can be catalyzed by Lewis acids like antimony(III) trichloride (B1173362) (SbCl3) under microwave irradiation to afford quinazolin-4(3H)-ones in high yields. scispace.com These quinazolinones can then be converted to the corresponding 4-chloroquinazolines and subsequently to 4-aminoquinazolines via nucleophilic substitution.

Cascade reactions involving bifunctional carbonyl compounds, such as ethyl levulinate, with anthranilamide can lead to the formation of tricyclic hydroquinazoline derivatives through consecutive one-pot cyclocondensation steps. mdpi.com

Direct Amination Methodologies

Direct C-H amination of the quinazoline core presents a more atom-economical approach by avoiding the pre-functionalization of the C-4 position.

A metal-free direct C(4)-H amination of quinazoline has been developed using N-fluorobenzenesulfonimide (NFSI) as the amination source. This method proceeds without the need for any metal, oxidant, or additive and provides moderate to good yields for a range of quinazolines. nih.govdntb.gov.ua

Another direct amination strategy involves the activation of the C-OH bond of quinazolin-4(3H)-ones. Using 4-toluenesulfonyl chloride (TsCl) as an activating agent, quinazolin-4(3H)-ones can react with N,N-dimethylformamide (DMF) as a nitrogen source to yield 4-(dimethylamino)quinazolines at room temperature. thieme-connect.comorganic-chemistry.org

Advanced Synthetic Techniques and Conditions

To enhance the efficiency, selectivity, and environmental friendliness of quinazoline synthesis, advanced techniques such as microwave-assisted synthesis have been widely adopted.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave irradiation has proven to be a highly effective tool in the synthesis of quinazoline derivatives, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov

This technique has been successfully applied to various reaction types for quinazoline synthesis:

Nucleophilic Aromatic Substitution: Microwave-assisted SNAr reactions of 4-chloroquinazolines with amines, including benzylamine (B48309), are common. For example, a DMAP-catalyzed SNAr reaction under microwave irradiation has been used to synthesize 4-arylamino-2-substituted quinazolines. chim.it

Cyclocondensation Reactions: The condensation of anthranilamide with aldehydes or ketones to form quinazolin-4(3H)-ones is significantly accelerated under microwave irradiation, often in the presence of a catalyst like SbCl3 and under solvent-free conditions. scispace.com

Multicomponent Reactions: Microwave heating has been employed in one-pot multicomponent reactions for the synthesis of functionalized dihydroquinazolines and other fused heterocycles. openmedicinalchemistryjournal.com For instance, the reaction of 2-aminoarylalkanone O-phenyl oximes with aldehydes in the presence of a catalyst is efficiently promoted by microwaves. nih.gov

The use of microwave irradiation not only accelerates the synthesis but also aligns with the principles of green chemistry by often allowing for solvent-free conditions or the use of more environmentally benign solvents. scispace.comnih.gov

Below is a table summarizing various synthetic methods for quinazoline-4-amine derivatives, including those applicable to the synthesis of this compound.

Synthetic Method Starting Materials Key Reagents/Catalysts Product Type Ref.
Nucleophilic Aromatic Substitution2,4-Dichloroquinazoline, BenzylamineBase2-Chloro-4-(benzylamino)quinazoline mdpi.com
Nucleophilic Aromatic Substitution4-Chloroquinazoline, AnilinesDMAP, Microwave4-Arylamino-2-substituted quinazolines chim.it
Copper-Catalyzed Coupling2-Bromobenzonitriles, AmidinesCuI4-Aminoquinazolines researchgate.net
Palladium-Catalyzed AminationHaloquinazoline, AminePalladium catalyst, LigandN-Substituted quinazolinamines researchgate.net
Nickel-Catalyzed AnnulationBenzylamines, NitrilesNickel catalystMultisubstituted quinazolines organic-chemistry.org
CyclocondensationAnthranilamide, AldehydesSbCl3, MicrowaveQuinazolin-4(3H)-ones scispace.com
Direct C-H AminationQuinazolineN-Fluorobenzenesulfonimide (NFSI)4-Aminoquinazolines nih.gov
Direct Amination (C-OH Activation)Quinazolin-4(3H)-oneTsCl, DMF4-(Dimethylamino)quinazoline organic-chemistry.org

One-Pot and Multicomponent Reactions for Quinazoline-4-amine Construction

Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov Several MCRs have been developed for the synthesis of the quinazoline-4-amine framework.

One notable approach involves the reaction of 2-aminobenzonitriles with various coupling partners. For instance, a highly efficient one-pot synthesis of 4-aminoquinazolines has been reported from 2-iodo- or 2-bromobenzimidamides, aldehydes, and sodium azide. This reaction proceeds through a copper-catalyzed SNAr substitution, followed by reduction, cyclization, oxidation, and tautomerization. organic-chemistry.org Another strategy utilizes a tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization in an iron-HCl system to yield N4-substituted 2,4-diaminoquinazolines. organic-chemistry.org

Furthermore, multicomponent reactions involving benzyl (B1604629) halides have been explored. One such method demonstrates the synthesis of triazolo/benzimidazolo quinazolinones from benzyl halides, 2-amino benzimidazole/3-amino-1,2,4-triazole, and α-hydroxy C-H acids, proceeding via in situ oxidation of the benzyl halide. core.ac.uk While this produces quinazolinones, the core-forming principles can be adapted for quinazoline-4-amine synthesis.

A copper-catalyzed oxidative multicomponent annulation reaction offers another route to quinazolinones, which can serve as precursors to the target amines. This method utilizes readily available starting materials and forms multiple C-N and C-C bonds in a single operation. bohrium.com

The following table summarizes representative one-pot and multicomponent reactions for the synthesis of quinazoline derivatives, highlighting the diversity of achievable structures.

Starting MaterialsReagents and ConditionsProduct TypeYield (%)Reference
2-Iodo/bromobenzimidamides, Aldehydes, Sodium azideCopper-catalyzed4-AminoquinazolinesGood organic-chemistry.org
Cyanoimidate, AmineIron-HCl systemN4-substituted 2,4-diaminoquinazolinesGood organic-chemistry.org
Benzyl halides, 2-Amino benzimidazole/3-amino-1,2,4-triazole, α-hydroxy C-H acidsTrimethyl amine N-oxide, EthanolTriazolo/benzimidazolo quinazolinonesGood core.ac.uk
2-Aminobenzamides, Terminal alkynesStirring at 25°C in DMSOQuinazolin-4(3H)-ones85-98
2-Aminobenzonitriles, Triethyl orthocarboxylates, Boronic acidsPalladium(II)-catalyzed4-ArylquinazolinesGood organic-chemistry.org

Synthesis of Key Intermediates and Precursors for this compound Analogue Diversification

A cornerstone in the synthesis of this compound and its analogues is the preparation of versatile intermediates, most notably 4-chloroquinazolines. This intermediate readily undergoes nucleophilic aromatic substitution (SNAr) with benzylamine to furnish the target compound. researchgate.net

The synthesis of 4-chloroquinazolines typically begins with the corresponding quinazolin-4(3H)-one. These, in turn, are commonly prepared from readily available starting materials such as anthranilic acid or isatoic anhydride. For example, 2-substituted quinazolin-4(3H)-ones can be synthesized by the cyclocondensation of halogenated anthranilamides with aldehydes, followed by dehydrogenation. nih.gov The resulting quinazolin-4(3H)-one is then chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the highly reactive 4-chloroquinazoline intermediate. derpharmachemica.comresearchgate.net

The reaction of 4-chloroquinazolines with benzylamine is a robust and widely used method for the synthesis of N-benzyl-quinazolin-4-amine. researchgate.netderpharmachemica.com This reaction is typically carried out in a suitable solvent such as isopropanol, often in the presence of a base like triethylamine (B128534) (TEA) to scavenge the generated HCl. researchgate.net

The table below outlines the synthesis of key precursors leading to the this compound scaffold.

PrecursorStarting MaterialsReagents and ConditionsIntermediate/ProductReference
2-Amino-5-bromobenzamideAnthranilamideN-bromosuccinimide, Acetonitrile, Room Temperature2-Amino-5-bromobenzamide nih.gov
Quinazolin-4(3H)-oneHalogenated anthranilamides, BenzaldehydeIodine (dehydrogenation)6-Halo-2-phenyl-quinazolin-4(3H)-one nih.gov
4-ChloroquinazolineQuinazolin-4(3H)-onePOCl₃ or SOCl₂4-Chloroquinazoline derpharmachemica.comresearchgate.net
N-Benzyl-quinazolin-4-amine 4-Chloroquinazoline, BenzylamineIsopropanol, TEA, RefluxN-Benzyl-quinazolin-4-amine researchgate.net

Derivatization Strategies for Structural Expansion around the this compound Core

To explore the structure-activity relationships and optimize the properties of this compound, derivatization at various positions of the quinazoline core and the benzyl moiety is crucial. The versatile nature of the quinazoline scaffold allows for a wide range of modifications. researchgate.net

One common strategy is the introduction of substituents at the 2-position of the quinazoline ring. This can be achieved by starting with a 2-substituted quinazolin-4(3H)-one precursor. For example, 3-amino-2-methylthio quinazolin-4(3H)-one can undergo nucleophilic substitution of the thiomethyl group with benzylamine to yield 3-amino-2-benzylamino quinazolin-4(3H)-one, which can be further derivatized at the 3-amino position. jst.go.jp

Another key point for diversification is the 4-amino position itself. While the primary focus is on the N-benzyl group, other amines can be introduced to generate a library of analogues. The reaction of 4-chloroquinazolines with a variety of primary and secondary amines is a well-established method for this purpose. researchgate.netnih.gov

Furthermore, the benzyl group offers ample opportunity for modification. Substituted benzylamines can be used in the initial coupling with 4-chloroquinazoline to introduce a range of functionalities on the phenyl ring. For instance, N-methyl-substituted benzylamines have been used to synthesize 2,4-diamino-6-(N-methyl-substituted benzylamino) quinazolines. nih.gov

The following table provides examples of derivatization strategies to expand the structural diversity around the this compound core.

Starting MaterialReactant(s)Reaction ConditionsProduct TypeReference
3-Amino-2-methylthio quinazolin-4(3H)-oneBenzylamineNucleophilic substitution3-Amino-2-benzylamino quinazolin-4(3H)-one jst.go.jp
4-ChloroquinazolineVarious anilinesIsopropanol, Reflux4-Anilinoquinazolines researchgate.net
4-ChloroquinazolineBenzylamineEthanol, Reflux4-Phenylmethylamino-quinazoline derpharmachemica.com
2-Nitro-5-chloro-benzonitrileN-methyl-substituted benzylaminesReduction, Cyclization2,4-Diamino-6-(N-methyl-substituted benzylamino) quinazolines nih.gov
3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones--N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines nih.govresearchgate.net

Rational Design Principles for this compound Analogues

The rational design of this compound analogues is predominantly guided by the goal of creating effective kinase inhibitors. Kinases are crucial regulators of cell function, and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets. frontiersin.org The design of these inhibitors often leverages structure-based drug design principles, focusing on the ATP-binding site of specific kinases. nih.gov

A central principle in the design of these compounds is the role of the quinazoline scaffold as a "hinge-binder." researchgate.net This scaffold mimics the adenine (B156593) portion of ATP and forms key hydrogen bonds with the hinge region of the kinase's active site, a critical interaction for potent inhibition. researchgate.net The N-benzyl group extends from this core, typically occupying a hydrophobic pocket within the active site. researchgate.net

Computational methods such as quantitative structure-activity relationship (QSAR) studies and molecular docking are instrumental in the rational design process. frontiersin.orgnih.gov These in silico techniques allow for the prediction of how different substituents on both the quinazoline ring and the benzyl moiety will affect binding affinity and selectivity for the target kinase. frontiersin.orgnih.gov For instance, 3D-QSAR models like CoMFA and CoMSIA, as well as quantum mechanical calculations, have been employed to create predictive models for N-phenylquinazolin-4-amine derivatives, a closely related class, which informs the design of benzyl-substituted analogues. frontiersin.orgnih.gov These models help in understanding the detailed interactions, such as pairwise interaction energies between the inhibitor and active site residues, guiding the optimization of inhibitor potency and selectivity. nih.gov

Impact of Substituent Variation on Quinazoline Scaffold Bioactivity

Substituent Effects on the Benzyl Moiety of this compound

The benzyl moiety of this compound derivatives plays a crucial role in modulating the biological activity of these compounds, primarily by interacting with hydrophobic regions of the target's binding site. The nature and position of substituents on the benzyl ring can significantly influence potency and selectivity.

In a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives studied for antibacterial activity, various substitutions on the benzyl ring were investigated. The study highlighted that the electronic and steric properties of these substituents are critical for antibacterial potency. frontiersin.orgCurrent time information in Bangalore, IN. For example, the presence of a p-bromo benzyl group in a related quinazolin-4(3H)-one series led to the inhibition of MET kinase activity. nih.gov

In the context of USP1/UAF1 deubiquitinase inhibition, substitution at the 4-position of the benzyl ring with a phenyl group was well-tolerated, maintaining significant inhibitory activity. mdpi.com This suggests that this position can accommodate bulk, allowing for the synthesis of diverse analogues. mdpi.com Further exploration with pyridine (B92270) rings at the 3- or 4-position of the benzyl group led to compounds with enhanced potencies. mdpi.com

The introduction of a methylene (B1212753) spacer between a phenyl ring and a urea (B33335) group attached to a quinazoline core, creating a benzyl-urea structure, resulted in a two- to three-fold reduction in IC50 values against EGFR/VEGFR-2, indicating the beneficial effect of the benzyl group in this context. acs.org

Table 1: Effect of Benzyl Moiety Substitution on Biological Activity

Compound ID Core Structure Benzyl Moiety Substitution Target Activity (IC50 or other) Reference
A5 N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine Unspecified E. coli, S. aureus MIC = 3.9 µg/mL frontiersin.org
CM9 Quinazolin-4(3H)-one p-bromo benzyl MET kinase 37.1–66.3% inhibition nih.gov
12 N-benzyl-2-phenylpyrimidin-4-amine 4-phenyl USP1/UAF1 IC50 = 3.7 µM mdpi.com
17 N-benzyl-2-phenylpyrimidin-4-amine 3-pyridyl USP1/UAF1 IC50 = 1.1 µM mdpi.com

| 11 | Quinazolin-4(3H)-one-urea | Benzyl | EGFR/VEGFR-2 | IC50 = 8.10 µM (HEPG-2) | acs.org |

Modifications on the Quinazoline Ring System and Their Biological Implications

Modifications to the quinazoline ring itself are a cornerstone of SAR studies for this class of compounds. Substitutions at various positions can fine-tune the electronic properties of the hinge-binding motif and introduce new interactions with the target protein.

For inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, it has been shown that electron-donating groups, such as methoxy (B1213986) (OMe) groups, at the 6- and 7-positions of the quinazoline ring increase activity. ebi.ac.uk This is thought to be due to an increase in electron density near the 8-position of the ring system. ebi.ac.uk The 6,7-dimethoxy derivatives are often among the most potent compounds in a series. ebi.ac.uk

In contrast, for some antibacterial quinazoline derivatives, the presence of halogen atoms, such as fluorine, at the 6 and 8 positions can enhance antimicrobial activity. nih.gov Specifically, in a series of N-benzyl substituted quinazolin-4(3H)-ones, 6,8-di-fluoro substitutions led to increased cytotoxicity. nih.gov

The presence of bulky substituents at the 6- or 7-positions of the quinazoline moiety has also been shown to increase potency in some series of anticancer agents. mdpi.com Furthermore, the introduction of a chlorine atom at the 7-position generally results in better cytotoxic effects compared to unsubstituted analogues in certain series of quinazolin-2-thiol derivatives. dovepress.com

Table 2: Impact of Quinazoline Ring Modifications

Base Compound Quinazoline Substitution Biological Effect Reference
4-(phenylamino)quinazoline 6,7-dimethoxy Increased EGFR inhibition ebi.ac.uk
Quinazolin-4(3H)-one 6,8-di-fluoro Increased cytotoxicity nih.gov
Quinazoline derivative Bulky groups at C6/C7 Increased anticancer potency mdpi.com

Influence of Linker Chemistry in this compound Conjugates

In the design of dual PI3K/HDAC inhibitors, quinazolin-4-one-based structures were connected to other pharmacophores via various linkers. nih.gov Studies on these conjugates revealed that the linker's properties are crucial for achieving the desired dual-target activity. For instance, replacing a pentyl linker with an aminobutyl linker in one series maintained high potency for PI3Kγ and PI3Kδ but abolished activity against HDACs, demonstrating the linker's role in target selectivity. nih.gov

The flexibility of the linker is also a key consideration. A thioacetohydrazone fragment has been used as a flexible linker to connect a quinazolin-4-one scaffold to phenolic derivatives. mdpi.com This flexibility, provided by the sulfur atom and the sp3 hybridized carbon, allows the two pharmacophores to adopt an optimal conformation for their antioxidant activity. mdpi.com The possible reason for the better activity of certain quinoline (B57606) conjugates has been attributed to the presence of a longer alkyl linker compared to shorter ones. researchgate.net

SAR in Target-Specific Inhibition for this compound Compounds

Kinase Inhibitor SAR of this compound Derivatives

The most extensively studied application of this compound derivatives is in the inhibition of protein kinases. The SAR in this area is well-defined and provides clear guidelines for the development of potent and selective inhibitors.

The fundamental interaction is the hydrogen bonding of the quinazoline's N1 and the 4-amino group with the kinase hinge region. researchgate.net The benzyl group then extends into a hydrophobic pocket. For EGFR kinase inhibitors, a narrow SAR has been observed, with the benzylamino and anilino side chains being preferred at the 4-position. ebi.ac.uk

In a study of N-benzyl substituted quinazolin-4(3H)-ones, several derivatives showed good inhibitory activity against multiple tyrosine kinases including CDK2, HER2, EGFR, and VEGFR2. nih.gov Specifically, compounds with dimethoxy substitutions at the 6 and 7 positions of the quinazoline ring were potent against EGFR. nih.gov For example, a compound from this series exhibited an IC50 of 0.097 µM against EGFR. nih.gov

Molecular docking studies have further elucidated the SAR. For instance, docking of N-benzyl substituted quinazolin-4(3H)-ones into the EGFR active site revealed that they can act as ATP-competitive type-I inhibitors. nih.gov These studies confirmed that interactions with the DFG motif in the active site are crucial for potent inhibition. nih.gov In another example, a compound bearing a p-bromo benzyl group was found to inhibit MET kinase activity, highlighting the role of specific benzyl substitutions in targeting different kinases. researchgate.net

Table 3: Kinase Inhibitor SAR of this compound Derivatives

Compound Series Quinazoline Substitutions Benzyl Moiety Feature Target Kinase(s) Key SAR Finding Reference(s)
N-phenylquinazolin-4-amines 6,7-Dimethoxy - EGFR Electron-donating groups at C6/C7 enhance potency. ebi.ac.uk
N-benzyl substituted quinazolin-4(3H)-ones 6,7-Dimethoxy Unsubstituted EGFR, HER2, CDK2 Potent multi-kinase inhibition observed. nih.gov
N-benzyl substituted quinazolin-4(3H)-ones Unspecified p-bromo MET Inhibition of MET kinase activity. researchgate.net

SAR in Antimicrobial Activity of this compound Analogues

The antimicrobial potential of this compound derivatives is significantly influenced by the nature and position of substituents on both the quinazoline core and the benzyl moiety. Structure-activity relationship (SAR) studies have elucidated key structural features that contribute to their efficacy against various bacterial and fungal strains.

A general observation is that the introduction of specific substituents at the 2 and 3 positions of the quinazolinone ring, the presence of a halogen at the 6 and 8 positions, and an amine or substituted amine at the 4-position can enhance antimicrobial activities. nih.gov Similarly, a substituted aromatic ring at the 3-position and a methyl or thiol group at the 2-position are considered important for antimicrobial action. nih.gov

Research has shown that derivatives of 4(3H)-quinazolinone exhibit activity against Gram-positive organisms like Staphylococcus aureus, including methicillin-resistant (MRSA) strains, but are generally inactive against Gram-negative bacteria. nih.govacs.org Systematic variations of the quinazolinone structure have been explored to improve activity against S. aureus. nih.gov For instance, in one study, substitutions at the meta and ortho positions of a phenyl group at ring 2 were found to be equally active, while para substitutions were not well-tolerated. nih.gov

The following table summarizes the antimicrobial activity of selected this compound analogues:

CompoundSubstituent (R)Target OrganismActivity (MIC in µg/mL)
1 4-Nitrophenyl (Ring 1)S. aureus ATCC 29213≤ 8 nih.gov
2 4-Fluorophenyl (Ring 1)S. aureus ATCC 29213≤ 8 nih.gov
3 4-Cyanophenyl (Ring 1)S. aureus ATCC 29213≤ 8 nih.gov
4 N-hexyl substituted isatin-quinazolineGram-positive & Gram-negative bacteria, FungiRelatively active nih.gov
AS8 Substituted thiosemicarbazideGram-positive & Gram-negative bacteriaMost active in series shd-pub.org.rsresearchgate.net
AS9 Substituted thiosemicarbazideGram-positive & Gram-negative bacteriaMost active in series shd-pub.org.rsresearchgate.net

It has been noted that compounds containing chloro or methoxy groups often exhibit good antimicrobial activity. nih.gov Furthermore, the incorporation of a naphthyl radical can increase the hydrophobicity of the molecule, potentially leading to better solubility in the bacterial cell membrane and a bacteriostatic effect against both Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The presence of an amide group linked to a phenyl radical as a substituent on the quinazolinone nucleus is also associated with a similar pharmacological effect. eco-vector.com

In a series of 1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-(substituted)thiosemicarbazides, compounds AS8 and AS9 were identified as the most active against selected Gram-positive and Gram-negative bacteria. shd-pub.org.rsresearchgate.net Another study on 2-phenyl-3-substituted quinazolin-4(3H)-ones found that compounds with specific substitutions showed potent antibacterial and antifungal activities, with MIC values as low as 0.1-0.2 µg/mL. jpionline.org

SAR in Other Pharmacological Classifications

Beyond their antimicrobial effects, this compound derivatives have been investigated for a range of other pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.gov The structural modifications that govern these activities are often distinct from those that confer antimicrobial potency.

Anticancer Activity:

The quinazoline scaffold is a well-established pharmacophore in the development of anticancer agents, particularly as inhibitors of protein kinases like EGFR. mdpi.com For instance, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) has shown potent and selective EGFR inhibition and anticancer activity against the MCF-7 breast cancer cell line. mdpi.com

In a study of 3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones and N-(1-benzylpiperidin-4-yl)quinazolin-4-amines, the former series demonstrated notable cytotoxicity against human colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines. researchgate.net One compound from this series was found to induce early apoptosis and arrest SW620 cells at the G2/M phase. researchgate.net

The following table highlights the anticancer activity of selected derivatives:

Compound SeriesCancer Cell LineActivity
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineMCF-7 (Breast)IC50 = 2.49 µM mdpi.com
3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-onesSW620 (Colon), PC-3 (Prostate), NCI-H23 (Lung)Moderate to good cytotoxicity researchgate.net

Anti-inflammatory Activity:

Certain quinazoline derivatives have demonstrated significant anti-inflammatory properties. For example, N-(4-fluorophenyl)quinazolin-4-amine was identified as a potent anti-inflammatory agent. mdpi.com Another study reported that substituted pyrrolo-quinazoline derivatives also exhibit anti-inflammatory activity. mdpi.com

Antiviral Activity:

The quinazoline framework has been explored for its potential against various viruses. A series of 2,4-disubstituted quinazoline derivatives were synthesized and evaluated for their anti-influenza virus activity. mdpi.com The SAR studies from this research indicated that compounds with specific substitutions, such as 2-(2-(dimethylamino) quinazolin-4-yloxy)-N-phenylacetamide, were among the most active. mdpi.com

Other Activities:

Quinazolinone derivatives have also been investigated for their potential as anticonvulsant agents, inhibitors of the DNA repair enzyme poly (ADP-ribose) polymerase (PARP), and for their effects on the central nervous system. ekb.eg For example, N-(1-benzylpiperidin-4-yl)quinazolin-4-amines have been shown to significantly inhibit acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. researchgate.net

The diverse pharmacological profile of this compound derivatives underscores the importance of continued SAR studies to develop compounds with enhanced potency and selectivity for specific therapeutic targets.

Molecular Targets and Mechanisms of Action of Benzyl Quinazolin 4 Yl Amine Derivatives

Kinase Inhibition Profiles of Benzyl-quinazolin-4-yl-amine Analogues

Derivatives of this compound have been extensively studied for their ability to inhibit a range of protein kinases. The quinazoline (B50416) core often serves as a mimic of the adenine (B156593) base of ATP, enabling these compounds to compete for the ATP-binding site within the kinase domain. ugr.es Modifications to the benzyl (B1604629) group and other positions on the quinazoline ring allow for the fine-tuning of potency and selectivity against different kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The inhibition of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in various cancers, is a primary target for many quinazoline-based inhibitors. brieflands.comnih.govnih.gov Derivatives of this compound have shown significant promise in this area.

Molecular docking studies reveal that these compounds typically bind to the ATP-binding site of the EGFR kinase domain. brieflands.com A crucial interaction involves the formation of a hydrogen bond between a nitrogen atom on the quinazoline ring and the backbone of a key amino acid residue, Met769, in the hinge region of the receptor. brieflands.com The benzyl group often extends into a hydrophobic pocket, and substitutions on this ring can significantly influence binding affinity and selectivity. brieflands.comnih.gov For instance, the introduction of a fluorine substituent at the C-2 position of the benzene (B151609) ring has been found to be vital for inhibitory activity. nih.gov Furthermore, some derivatives act as ATP-competitive type-I inhibitors against EGFR kinase enzymes. nih.gov

Several studies have reported potent EGFR inhibitory activity for various this compound analogues. For example, certain N-benzyl substituted quinazolin-4(3H)-ones exhibited good inhibitory activity against EGFR. nih.gov In one study, compounds 2h, 2i, 3h, and 3i showed IC₅₀ values of 0.102 ± 0.014, 0.097 ± 0.019, 0.128 ± 0.016, and 0.181 ± 0.011 µM, respectively, which were comparable to the positive control erlotinib (B232) (IC₅₀ = 0.056 ± 0.012 µM). nih.gov Another series of 4-anilinoquinazolines with a dioxygenated ring at the 6-position, attached via an amide linkage, also demonstrated EGFR inhibitory activity. mdpi.com

Table 1: EGFR Inhibition by this compound Derivatives

Compound IC₅₀ (µM) vs EGFR Reference
Compound 2h 0.102 ± 0.014 nih.gov
Compound 2i 0.097 ± 0.019 nih.gov
Compound 3h 0.128 ± 0.016 nih.gov
Compound 3i 0.181 ± 0.011 nih.gov
Erlotinib (Control) 0.056 ± 0.012 nih.gov
Compound 12 3.4 nih.gov
Erlotinib (Control) 3 nih.gov
Compound 34 0.00506 mdpi.com
Gefitinib (Control) 0.039 mdpi.com
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) 0.096 mdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR) Family Inhibition

The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, plays a crucial role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. nih.govekb.eg this compound derivatives have been developed as potent inhibitors of VEGFR-2.

Docking simulations suggest that these compounds bind to the ATP-binding site of VEGFR-2, forming key interactions with amino acid residues such as Cys919 and Asp1046. nih.govmdpi.com This binding prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways involved in endothelial cell proliferation and migration. mdpi.com

Several studies have demonstrated the efficacy of these derivatives as VEGFR-2 inhibitors. A series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives were identified as dual c-Met and VEGFR-2 inhibitors. nih.gov Among them, compound 7j showed potent inhibitory activity against VEGFR-2 with an IC₅₀ of 0.02µM. nih.gov Similarly, certain quinazolin-4(3H)-one derivatives have shown good inhibitory activity against VEGFR-2. nih.gov For instance, one study reported a quinazolin-4(3H)-one derivative with a VEGFR-2 IC₅₀ value of 0.290 ± 0.05 μg/mL, which was more potent than the reference standard sorafenib (B1663141) (IC₅₀ = 0.588 ± 0.04 μg/mL). rsc.org

Table 2: VEGFR-2 Inhibition by this compound Derivatives

Compound IC₅₀ vs VEGFR-2 Reference
Compound 7j 0.02 µM nih.gov
Compound 9 0.64 µM nih.gov
Compound 20 1.04 µM nih.gov
Compound 22 0.81 µM nih.gov
Compound 23 0.73 µM nih.gov
Sorafenib (Control) Comparable to 2j, 3g, 2i nih.gov
A quinazolin-4(3H)-one derivative 0.290 ± 0.05 μg/mL rsc.org
Sorafenib (Control) 0.588 ± 0.04 μg/mL rsc.org

c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers, contributing to tumor growth, invasion, and metastasis. Several this compound derivatives have been designed as inhibitors of c-Met kinase. nih.govfrontiersin.orgnih.gov

These inhibitors typically act as type II inhibitors, binding to the ATP-binding site of the c-Met kinase domain. frontiersin.orgnih.gov Docking studies have shown that the quinazoline moiety can form hydrogen bonds with key residues like Met1160 in the hinge region. nih.govmdpi.com

Research has identified potent c-Met inhibitors within this chemical class. For example, a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives were developed as dual c-Met and VEGFR-2 inhibitors, with compound 7j exhibiting a c-Met IC₅₀ of 0.05µM. nih.gov Another study on quinazolinone hydrazide triazole derivatives identified compound CM9, which bears a p-bromo benzyl pendant, as an inhibitor of c-Met kinase activity. frontiersin.orgnih.gov

Table 3: c-Met Inhibition by this compound Derivatives

Compound IC₅₀ vs c-Met Cell Line (for proliferation) IC₅₀ (µM) for Proliferation Reference
Compound 7j 0.05 µM MCF-7 1.5 nih.gov
Compound 7j 0.05 µM Hep-G2 8.7 nih.gov
Compound 4 0.11 µM BaF3-TPR-Met 0.30 mdpi.com
Compound CM9 37.1–66.3% inhibition at 10–50 µM EBC-1 8.6 frontiersin.orgnih.gov

Aurora A Kinase Inhibition

Aurora A kinase is a serine/threonine kinase that plays a critical role in mitosis, and its overexpression is linked to tumorigenesis. nih.govaacrjournals.org Consequently, it has become an attractive target for cancer therapy. nih.gov Structure-based drug design has led to the synthesis of selective Aurora A kinase inhibitors based on the quinazolin-4-amine scaffold. nih.gov

These derivatives are designed to exploit structural differences between Aurora A and the highly homologous Aurora B kinase to achieve selectivity. nih.gov Molecular dynamics simulations have identified that a salt bridge formed in Aurora B is a key contributor to the isoform selectivity of these inhibitors. nih.gov For instance, the nitrogen atom of the quinazolinone in a derivative named BIQO-19 forms a conserved hydrogen bond with Ala213, and the benzyl group at the N3 position engages in van der Waals forces with Thr217, a critical residue for Aurora kinase-specific inhibition. mdpi.com

Several compounds have demonstrated potent and selective inhibition of Aurora A. One study reported a series of quinazolin-4-amine derivatives, with compound 6 showing potent inhibition of Aurora A kinase and effective suppression of tumor growth in animal models. nih.gov Another study identified compound P-6, which exhibited potent cytotoxicity and inhibited Aurora-A kinase with an IC₅₀ value of 0.11 ± 0.03 µM. researchgate.net

Table 4: Aurora A Kinase Inhibition by this compound Derivatives

Compound IC₅₀ vs Aurora A Reference
Compound 6 Potent Inhibition nih.gov
BIQO-19 Effective Inhibition mdpi.com
Compound P-6 0.11 ± 0.03 µM researchgate.net
A 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) derivative 0.027 µM researchgate.net

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in cancer. nih.gov The quinazoline scaffold has been utilized to develop inhibitors of PI3K. nih.govnih.gov

These inhibitors often target the ATP-binding site of PI3Kα and its surrounding amino acid residues, such as Pro810, Ile963, Asp964, and Tyr867. nih.gov By inhibiting PI3K, these compounds can disrupt downstream signaling and induce apoptosis in cancer cells.

Research has led to the development of several 4,6-disubstituted quinazoline derivatives as PI3K inhibitors. nih.gov For example, one study synthesized a series of 4,6-disubstituted quinazoline derivatives where one compound displayed potent PI3K inhibitory activity and substantial anti-proliferative effects. nih.gov Another study reported on 2-(Pyridin-4-yl)quinazolin-4(3H)-ones as PI3K inhibitors, with compounds 138 and 140 showing IC₅₀ values of 31.92 ± 3.26 µM and 74.48 ± 2.91 µM, respectively. nih.gov Furthermore, a compound (compound 26) from a series of 4,6-disubstituted quinazoline derivatives showed potent PI3K inhibitory activity. nih.gov

Table 5: PI3K Inhibition by this compound Derivatives

Compound IC₅₀ vs PI3Kα Reference
Compound 26 Potent Inhibition nih.gov
Compound 138 31.92 ± 3.26 µM nih.gov
Compound 140 74.48 ± 2.91 µM nih.gov
LY294002 (Control) 57.30 ± 2.02 µM nih.gov
Compound 9a 13.12 nM researchgate.net

Other Receptor Tyrosine Kinase (RTK) Modulation

Beyond the well-defined targets above, this compound derivatives have shown inhibitory activity against a range of other receptor tyrosine kinases. nih.govfrontiersin.orgnih.gov This multi-targeted approach can be advantageous in overcoming drug resistance mechanisms in cancer.

For example, a study on quinazolinone hydrazide triazole derivatives found that compound CM9, in addition to inhibiting c-Met, also showed considerable inhibitory potential against FLT4 (VEGFR3) by 86% at 10 µM and also inhibited ALK, AXL, and FGFR1 by more than 50% at 25 µM. frontiersin.orgnih.gov Another study on N-benzyl substituted quinazolin-4(3H)-ones reported good inhibitory activity against cyclin-dependent kinase 2 (CDK2) and human epidermal growth factor receptor 2 (HER2). nih.gov Specifically, compounds 2i and 3i exhibited strong inhibitory activity against CDK2 with IC₅₀ values of 0.173 ± 0.012 and 0.177 ± 0.032 µM, respectively. nih.gov

This capacity to modulate multiple RTKs highlights the versatility of the this compound scaffold in developing broad-spectrum anticancer agents.

Table 6: Inhibition of Other RTKs by this compound Derivatives

Compound Kinase Target Inhibition Reference
CM9 FLT4 (VEGFR3) 86% at 10 µM frontiersin.orgnih.gov
CM9 ALK >50% at 25 µM frontiersin.orgnih.gov
CM9 AXL >50% at 25 µM frontiersin.orgnih.gov
CM9 FGFR1 >50% at 25 µM frontiersin.orgnih.gov
2i CDK2 IC₅₀ = 0.173 ± 0.012 µM nih.gov
3i CDK2 IC₅₀ = 0.177 ± 0.032 µM nih.gov
2h, 2i, 3h, 3i HER2 Good inhibitory activity nih.gov

Enzyme Inhibition by this compound Compounds

Derivatives of this compound have been the subject of extensive research, revealing their potential to selectively inhibit several key enzymes. The following sections detail the inhibitory activities of these compounds against specific enzymatic targets.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease.

Research has shown that a series of N-(1-benzylpiperidin-4-yl)quinazolin-4-amines are significant inhibitors of AChE. d-nb.inforesearchgate.net In one study, two compounds from this series demonstrated potent relative AChE inhibition percentages of 87% when compared to the standard drug, donepezil. researchgate.netsemanticscholar.orgresearchgate.net Molecular docking studies have further elucidated the mechanism of action, revealing that these derivatives exhibit interactions with the AChE active site that are similar to those of donepezil. researchgate.netsemanticscholar.org

Another derivative, N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine , has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 2.1 μM and 8.3 μM for human AChE and BuChE, respectively. mdpi.com The replacement of the ester linker in related compounds with a more metabolically stable amide linker has also been explored, leading to the development of potent cholinesterase inhibitors. nih.gov

Compound ClassSpecific DerivativeEnzymeIC50 / % InhibitionReference
N-(1-benzylpiperidin-4-yl)quinazolin-4-aminesCompound 6cAChE87% relative inhibition researchgate.net
N-(1-benzylpiperidin-4-yl)quinazolin-4-aminesCompound 6eAChE87% relative inhibition researchgate.net
Quinazoline-2,4-diaminesN2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diaminehAChE2.1 μM mdpi.com
Quinazoline-2,4-diaminesN2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diaminehBuChE8.3 μM mdpi.com

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an important therapeutic approach for managing type 2 diabetes. Several derivatives of quinazolin-4(3H)-one have emerged as potent α-glucosidase inhibitors.

A series of quinazolin-4(3H)-one derivatives bearing phenoxy-acetamide moieties displayed a wide range of inhibitory activities, with IC50 values from 14.4 µM to over 750 µM. d-nb.infonih.gov Notably, compound 7b from this series exhibited the highest inhibition with an IC50 of 14.4 µM, making it approximately 53 times more potent than the standard drug acarbose. nih.govresearchgate.net Kinetic studies revealed that this compound acts as a competitive inhibitor of α-glucosidase. nih.gov

Other potent quinazolin-4(3H)-one derivatives include 2-(4-chlorophenyl)-quinazolin-4(3H)-one and 2-(4-bromophenyl)-quinazolin-4(3H)-one , with IC50 values of 12.5 ± 0.1 μM and 15.6 ± 0.2 μM, respectively. semanticscholar.org Furthermore, certain 2-substituted quinazolin-4(3H)-one derivatives incorporating a coumarin (B35378) nucleus, such as N'-(2-(2-(3,4-dichlorobenzyl)-4-oxoquinazolin-3(4H)-yl)acetyl)-2-oxo-2H-chromene-3-carbohydrazide , have shown even greater potency with an IC50 value of 6.11 ± 0.40 µM. semanticscholar.org Another study identified 2-(substitutedphenylamino)quinazolin-4(3H)-one derivatives as potent inhibitors, with the most active compound having an IC50 value of 58 ± 2 μM, which was found to be an uncompetitive inhibitor. benthamdirect.com

Compound ClassSpecific DerivativeEnzymeIC50 (µM)Reference
Quinazolin-4(3H)-one phenoxy-acetamideCompound 7bα-glucosidase14.4 ± 0.2 nih.gov
2-Aryl-quinazolin-4(3H)-one2-(4-chlorophenyl)-quinazolin-4(3H)-oneα-glucosidase12.5 ± 0.1 semanticscholar.org
2-Aryl-quinazolin-4(3H)-one2-(4-bromophenyl)-quinazolin-4(3H)-oneα-glucosidase15.6 ± 0.2 semanticscholar.org
Quinazolin-4(3H)-one coumarin hybridN'-(2-(2-(3,4-dichlorobenzyl)-4-oxoquinazolin-3(4H)-yl)acetyl)-2-oxo-2H-chromene-3-carbohydrazideα-glucosidase6.11 ± 0.40 semanticscholar.org
2-(substitutedphenylamino)quinazolin-4(3H)-oneCompound 12 (ortho-chloro substituted)α-glucosidase58 ± 2 benthamdirect.com

Topoisomerase I (Top1) Inhibition

Topoisomerase I (Top1) is a vital enzyme involved in DNA replication and transcription, making it a key target for anticancer drug development. While direct studies on "this compound" derivatives are limited, broader research on the quinazolinone scaffold highlights its potential as a source of Top1 inhibitors.

Hybrid molecules combining a quinazolinone core with other pharmacophores have shown significant Top1 inhibitory activity. For instance, a series of C3-quinazolinone linked β-carboline conjugates were synthesized and evaluated as DNA intercalative Topo I inhibitors. jscimedcentral.com Several of these compounds exhibited potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.19 ± 0.33 to 5.37 ± 0.28 µM, and were shown to significantly inhibit the activity of Topo I in DNA relaxation assays. jscimedcentral.com

Another study on quinolinyl phosphine (B1218219) oxides and phosphine sulfides also reported excellent activity as Topoisomerase I inhibitors, with some derivatives showing IC50 values as low as 0.03 ± 0.04 µM against lung cancer cell lines. ijmpr.in Although not benzyl-quinazolin-4-yl-amines, these findings underscore the potential of the broader quinoline (B57606) and quinazolinone structures in designing potent Top1 inhibitors. ijmpr.inaurak.ac.ae

Compound ClassSpecific Derivative(s)TargetIC50 (µM)Reference
C3-Quinazolinone linked β-carboline conjugatesCompounds 10a, 10e, 10uTopoisomerase I (and cytotoxic activity)1.19 - 5.37 jscimedcentral.com
Quinolinyl phosphine sulfideNot specifiedTopoisomerase I (and cytotoxic activity)0.03 ± 0.04 ijmpr.in

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

Cyclin-dependent kinase 4 (CDK4) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. While specific research on "this compound" derivatives as CDK4 inhibitors is not widely available, studies on related quinazolinone structures have shown significant potential.

A series of novel quinazolinone derivatives featuring acetamide (B32628) linkers were synthesized and evaluated for their anti-breast cancer activity. researchgate.netnih.gov The most potent compound in this series, a 1,3-benzodioxole (B145889) derivative (compound 5d), demonstrated good inhibitory activity against CDK4/6. researchgate.netnih.gov This compound was found to arrest the cell cycle in the G1-phase and induce apoptosis in breast cancer cells. researchgate.netnih.gov

Other research has identified highly potent piperazine quinazoline-based derivatives as CDK4 inhibitors, with one compound exhibiting an IC50 value of 0.007 μM. mdpi.com Another study on 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives reported selective inhibition of CDK4/cyclinD3 with an IC50 of 0.01 μM. nih.gov These findings highlight the versatility of the quinazoline scaffold in developing potent and selective CDK4 inhibitors. nih.govacs.org

Compound ClassSpecific DerivativeTargetIC50 (µM)Reference
Quinazolinone with acetamide linkerCompound 5d (1,3-benzodioxole derivative)CDK4/6Good inhibitory activity researchgate.netnih.gov
Piperazine quinazoline-based derivativeCompound 59CDK40.007 mdpi.com
4,5-dihydro-1H-pyrazolo[4,3-h]quinazolineCompound 6aCDK4/cyclinD30.01 nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. Quinazolinone derivatives have been investigated as potential DPP-4 inhibitors.

A series of quinazolinone-pyrimidine hybrids were designed and synthesized, with compound 9e emerging as the most potent agent, exhibiting an IC50 value of 34.3 ± 3.3 μM. rsc.orgresearchgate.net A kinetic study revealed that this compound acts as a competitive inhibitor of DPP-4. rsc.orgresearchgate.net In another study, methylquinazolin-pyrimidine derivatives were developed, and two compounds, 26a and 26b , showed excellent DPP-4 inhibitory activity with IC50 values of 0.31 nM and 0.35 nM, respectively, which was more potent than the reference drug linagliptin. researchgate.net

Additionally, a series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized and showed good DPP-4 inhibitory activity, with IC50 values ranging from 1.4621 to 6.7805 µM. brieflands.com These studies demonstrate that the quinazolinone scaffold is a promising starting point for the development of novel DPP-4 inhibitors. mdpi.com

Compound ClassSpecific DerivativeEnzymeIC50Reference
Quinazolinone-pyrimidine hybridCompound 9eDPP-434.3 ± 3.3 μM rsc.orgresearchgate.net
Methylquinazolin-pyrimidineCompound 26aDPP-40.31 nM researchgate.net
Methylquinazolin-pyrimidineCompound 26bDPP-40.35 nM researchgate.net
2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrileCompound 5d (morpholino-methyl substituted)DPP-41.4621 µM brieflands.com

Deoxyribonucleic Acid (DNA) Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that is a well-established target for antibacterial drugs. The inhibition of this enzyme leads to the disruption of DNA replication and ultimately bacterial cell death.

Novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have been synthesized and evaluated as antimicrobial agents targeting DNA gyrase. mdpi.com The most potent compounds against E. coli DNA gyrase were identified as 4a, 5a, 5c, and 5d , with IC50 values ranging from 3.19 to 4.17 µM. mdpi.com Molecular docking studies supported these findings, showing a strong binding affinity of these compounds within the active site of the enzyme. mdpi.com

Another study highlighted a quinazolinone derivative (I) that significantly inhibits the activity of S. aureus DNA gyrase with an IC50 value of 0.25 µM. rsc.org These results indicate that the quinazolinone scaffold is a valuable template for the design of new DNA gyrase inhibitors with potent antibacterial activity. researchgate.netnih.gov

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Reference
Hydrazone-bearing quinazolin-4(3H)-oneCompound 4aE. coli DNA gyrase3.19 mdpi.com
Formyl-pyrazole bearing quinazolin-4(3H)-oneCompound 5aE. coli DNA gyrase3.65 mdpi.com
Formyl-pyrazole bearing quinazolin-4(3H)-oneCompound 5cE. coli DNA gyrase4.17 mdpi.com
Formyl-pyrazole bearing quinazolin-4(3H)-oneCompound 5dE. coli DNA gyrase3.82 mdpi.com
Quinazolinone derivativeCompound IS. aureus DNA gyrase0.25 rsc.org

Cellular and Molecular Pathway Modulation

The engagement of this compound derivatives with cellular machinery triggers a cascade of events that can alter cell fate and function. These compounds have been shown to influence fundamental processes ranging from cell division and survival to intercellular signaling.

A key mechanism through which this compound derivatives exert their anti-proliferative effects is by inducing cell cycle arrest, thereby halting the division of rapidly proliferating cells, such as those found in tumors.

Research has demonstrated that these compounds can block the cell cycle at different phases. For instance, the derivative 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one was found to significantly arrest human colon cancer cells (SW620) at the G2/M phase. researchgate.netnih.gov Similarly, compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, also induced cell cycle arrest at the G2/M phase in HCC827 lung cancer cells. semanticscholar.orgmdpi.com Another analogue, compound 28 , was shown to cause cell cycle arrest in the G2/M phase in A549 cells. ekb.eg

In contrast, other derivatives promote arrest at an earlier stage of the cell cycle. A notable example is compound 45 , a quinazolin-4(3H)-one derivative featuring a benzyl group at the N3 position, which was observed to induce G1 phase arrest in A549 lung cancer cells. acs.org This arrest was associated with changes in the expression of proteins that regulate the G1 phase. acs.org These findings indicate that specific structural modifications to the this compound scaffold can determine the specific cell cycle checkpoint that is targeted.

Table 1: Cell Cycle Arrest Induced by this compound Analogues

CompoundCell LinePhase of ArrestReference
3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-oneSW620 (Colon Cancer)G2/M researchgate.netnih.gov
Compound 45A549 (Lung Cancer)G1 acs.org
Compound 13kHCC827 (Lung Cancer)G2/M semanticscholar.orgmdpi.com
Compound 28A549 (Lung Cancer)G2/M ekb.eg

Beyond halting cell proliferation, many this compound derivatives are capable of inducing apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancerous cells.

The compound 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one has been shown to significantly induce early apoptosis in SW620 colon cancer cells. researchgate.netnih.gov Similarly, compound 45 was found to promote apoptosis in A549 lung cancer cells by disrupting the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. acs.org The derivative 2-[3-(2-Aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine (FQ393) was also identified as a potent inducer of apoptosis in a variety of cancer cell lines. acs.org Its mechanism is linked to the inhibition of the p97/VCP protein, which is involved in various cellular activities, including protein degradation pathways that are crucial for cancer cell survival. acs.org

Further studies have revealed that the apoptotic mechanism can involve the modulation of key regulatory proteins. For example, some quinazolinone derivatives trigger apoptosis through the upregulation of cleaved PARP-1 and caspase-3, which are executioner proteins in the apoptotic cascade. mdpi.com Others activate Cdk1, which in turn regulates Bcl-2-mediated mitotic arrest and apoptosis. mdpi.com The synthesis of isatins conjugated with quinazoline hydrazines has also yielded compounds, such as 1-Benzyl-3-(2-(2-(4-chlorophenyl)quinazolin-4-yl)hydrazono)indolin-2-one , that are designed as apoptosis-inducing agents. nih.gov

The spread of cancer cells from the primary tumor to distant sites, a process involving migration and invasion, is a major cause of mortality. Certain quinazolinone derivatives have shown potential in inhibiting these processes. The compound MJ-56 (6-pyrrolidinyl-2-(3-bromostyryl)quinazolin-4-one) was found to inhibit the migration and invasion of HT29 human colorectal cancer cells. researchgate.net This effect was linked to the reduced expression of several matrix metalloproteinases (MMPs), such as MMP-2, -7, and -9, which are enzymes that degrade the extracellular matrix, a crucial step for cell invasion. researchgate.net

A significant challenge in cancer therapy is multidrug resistance (MDR), where cancer cells become resistant to a wide range of chemotherapeutic drugs. This is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which pump drugs out of the cell. nih.govresearchgate.net

Several quinazolinamine derivatives have been specifically designed and synthesized to inhibit these transporters. A study identified compound 22 , a cyclopropyl-containing quinazolinamine, as a potent dual inhibitor of both BCRP and P-gp. nih.govresearchgate.net Mechanistic experiments revealed that compound 22 alters the cellular localization of BCRP and P-gp, thereby inhibiting their drug efflux function. nih.govresearchgate.net Another derivative, the azide-containing compound 33 , showed significant inhibitory activity specifically against BCRP. nih.govresearchgate.net Both compounds 22 and 33 were found to be competitive substrates of the BCRP transporter, stimulating its ATP hydrolysis and increasing the intracellular accumulation of other anticancer drugs. nih.govresearchgate.net These findings highlight the potential of this compound analogues to be used as chemosensitizers to overcome MDR in cancer.

Table 2: Inhibition of Drug Efflux Transporters by Quinazolinamine Derivatives

CompoundTarget Transporter(s)Mechanism of ActionReference
Compound 22BCRP and P-gp (Dual Inhibitor)Changes localization of transporters; competitive substrate. nih.govresearchgate.net
Compound 33BCRPCompetitive substrate; greater inhibition after UV activation. nih.govresearchgate.net

Beyond cancer, derivatives of the quinazoline scaffold have been investigated for their ability to combat bacterial pathogenicity. Many bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, use a cell-to-cell communication system called quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation. nih.govmdpi.com

Quinazolinone derivatives have been developed as modulators of the Pseudomonas quinolone signal (PQS) pathway, a key component of its QS network. nih.gov These compounds are designed to target the PqsR receptor, which regulates the production of virulence factors like pyocyanin (B1662382) and the formation of biofilms. nih.govnottingham.ac.uk For instance, (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile is a novel QS inhibitor that disrupts communication via the Pqs system, leading to a reduction in pyocyanin production. nih.gov By acting as antagonists or inverse agonists of PqsR, these quinazolinone-based compounds can reduce biofilm formation and the production of virulence factors, representing a promising anti-virulence strategy that may not exert the same selective pressure as traditional antibiotics. nih.gov

The cytoskeleton, particularly the microtubule network, is a well-established target for anticancer drugs. Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Several quinazoline derivatives have been identified as potent inhibitors of microtubule function. nih.gov

These agents can interfere with microtubule dynamics by causing their depolymerization. nih.gov Studies have shown that certain quinazoline compounds bind to the colchicine (B1669291) site on β-tubulin, preventing its polymerization into microtubules. nih.govaurak.ac.ae For example, 2-substituted quinazoline derivatives have demonstrated potent activity in microtubule depolymerization assays. nih.gov Mechanistic studies of compound 105 , a 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivative, revealed that it significantly inhibited microtubule protein polymerization, disrupted the cellular microtubule network, and induced G2/M cell cycle arrest, which is consistent with the effects of microtubule-targeting agents. mdpi.com

Table 3: Effects of Quinazoline Derivatives on Microtubule Dynamics

Compound Class/ExampleMechanism of ActionReference
2-Substituted Quinazolines (e.g., Series I and III)Cause microtubule depolymerization; bind to colchicine site. nih.gov
Compound 105 (2-substituted 2,3-dihydroquinazolin-4(1H)-one)Inhibits microtubule protein polymerization; disrupts microtubule structure. mdpi.com
4-(N-cycloamino)phenylquinazolinesInhibit tubulin polymerization. aurak.ac.ae

Anti-inflammatory Signal Transduction Modulation

Derivatives of this compound have emerged as significant modulators of signal transduction pathways central to the inflammatory response. Research has demonstrated their ability to interfere with key signaling cascades, thereby suppressing the production of pro-inflammatory mediators. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in the transcription of genes encoding cytokines, chemokines, and other inflammatory molecules. tsijournals.comresearchgate.netresearchgate.net

The NF-κB signaling pathway is a cornerstone of inflammatory processes, and its hyperactivation is linked to numerous inflammatory diseases. encyclopedia.pub Certain quinazoline derivatives have been developed as potent inhibitors of this pathway. encyclopedia.pubnih.gov For instance, the quinazoline derivative EVP4593 (also known as QNZ) was specifically synthesized as a modulator of the NF-κB signal transduction pathway, blocking its activation at nanomolar concentrations. encyclopedia.pubresearchgate.net

Further investigations into alkylthiourea quinazoline derivatives revealed compounds that selectively inhibit NF-κB activation in macrophage-like cells with low cytotoxicity. nih.gov One notable compound, identified as compound 19 in the study, effectively blocks the translocation of the NF-κB p65 dimer to the nucleus. nih.gov Interestingly, this action occurs without affecting the degradation of its inhibitory protein, IκB. The mechanism was further elucidated to involve the suppression of p65 phosphorylation at the Ser468 residue, but not at Ser536, suggesting a specific mode of interference within the NF-κB activation cascade. nih.gov This targeted inhibition leads to a significant reduction in the production of key pro-inflammatory cytokines.

CompoundTarget PathwayMechanism of ActionObserved EffectIC₅₀ ValuesSource
Compound 19 NF-κBInhibits nuclear translocation of p65; Suppresses phosphorylation of p65 at Ser468.Strong inhibition of IL-6 and TNFα production in THP-1 cells.IL-6: 0.84 µM; TNFα: 4.0 µM nih.gov
EVP4593 (QNZ) NF-κBBlocks NF-κB signaling.Antagonist of the NF-κB signaling pathway.11 nM encyclopedia.pubresearchgate.net

The MAPK signaling pathways, including p38, JNK, and ERK, are also pivotal in regulating the inflammatory response, often leading to the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). tsijournals.comnih.gov Several quinazolin-4(3H)-one derivatives have been identified as inhibitors of these pathways. researchgate.net Compound MR2938 was found to suppress neuroinflammation by blocking both the MAPK/JNK and NF-κB signaling pathways. researchgate.net This dual inhibition resulted in decreased mRNA levels of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6. researchgate.net

Similarly, a study on rutaecarpine (B1680285) derivatives featuring a quinazolinone core identified compound 5Ci as a potent anti-inflammatory agent. nih.gov This compound was shown to inhibit the lipopolysaccharide (LPS)-induced activation and phosphorylation of ERK, JNK, and p38 in RAW 264.7 macrophage cells. nih.gov The inhibition of the MAPK cascade by 5Ci subsequently prevented the activation and nuclear translocation of NF-κB, demonstrating the crosstalk between these two major inflammatory pathways. nih.gov

Other signaling pathways are also targeted by quinazoline derivatives. A novel derivative, SH-340 , was found to counteract the effects of Th2 cytokines IL-4 and IL-13, which are involved in allergic inflammation. mdpi.com SH-340 achieves this by significantly inhibiting the IL-4/IL-13-induced phosphorylation of STAT6, a key transcription factor in the JAK-STAT signaling pathway. mdpi.com Some derivatives, such as N-benzyl-2-phenylquinazolin-4-amine, have also been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-II isoform, which is crucial for the synthesis of prostaglandins (B1171923) during inflammation. evitachem.com

CompoundTarget PathwayMechanism of ActionObserved EffectSource
MR2938 MAPK/JNK, NF-κBBlocks both signaling pathways.Decreased mRNA levels of IL-1β, TNF-α, and IL-6. researchgate.net
Compound 5Ci MAPK (ERK, JNK, p38), NF-κBInhibits LPS-induced phosphorylation of MAPKs and subsequent NF-κB activation.Alleviated inflammation-induced oxidative damage. nih.gov
SH-340 JAK-STATInhibits IL-4/IL-13-induced STAT6 phosphorylation.Restores expression of KRT1, KRT10, and FLG in keratinocytes. mdpi.com
N-benzyl-2-phenylquinazolin-4-amine Cyclooxygenase (COX)Selective inhibition of COX-II over COX-I.Decrease in prostaglandin (B15479496) synthesis. evitachem.com

The collective findings underscore the versatility of this compound derivatives in modulating a range of anti-inflammatory signal transduction pathways. Their ability to specifically target key nodes like NF-κB, MAPKs, and STAT6 makes them a subject of significant interest in the development of novel anti-inflammatory therapeutics.

Preclinical Pharmacological Evaluation of Benzyl Quinazolin 4 Yl Amine Compounds

In Vitro Biological Activity Assessments

In vitro studies are fundamental in early-stage drug discovery, providing insights into the biological effects of novel chemical entities at a cellular and molecular level. For benzyl-quinazolin-4-yl-amine and its related structures, these assessments have been crucial in identifying their therapeutic potential.

Derivatives of the quinazoline (B50416) scaffold have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. These studies are critical for identifying potential anticancer agents.

A series of N-arylbenzo[h]quinazoline-2-amines were tested against a panel of eight cancer cell lines. nih.gov Notably, compound 4a demonstrated low micromolar toxicities against HuH-7, Caco-2, MDA-MB-468, and HCT-116 cells. nih.gov Another compound, 4i , was active on Caco-2, MDA-MB-468, HCT-116, and MCF7 cell lines. nih.gov Interestingly, some compounds showed high selectivity; for example, 4f and 4h were primarily toxic to Caco-2 cells, while 4d was active only against HCT-116 cells. nih.gov Importantly, none of the tested molecules exhibited effects on normal human fibroblasts at the highest concentration tested. nih.gov

In another study, newly synthesized quinazoline derivatives were evaluated against HeLa and MDA-MB231 cancer cell lines. researchgate.net Compounds 21-23 were found to be more potent than the standard drug gefitinib, with IC50 values ranging from 1.85 to 2.81 μM. researchgate.net

Furthermore, a series of 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one derivatives were tested for cytotoxicity on the MCF-7 breast cancer cell line. researchgate.net Among these, compound E6 showed a significant 70.74% inhibition of cell growth. researchgate.net

Quinazolin-4(3H)-one derivatives have also demonstrated potent cytotoxicity towards MCF7 and A2780 cell lines. nih.gov The cytotoxicity of many of these compounds was found to be 2- to 30-fold more than the positive control, lapatinib, against MCF7 cells, and 4- to 87-fold more potent than lapatinib against A2780 cells. nih.gov

CompoundCell LineActivity (IC50, µM)Reference
4aHuH-7, Caco-2, MDA-MB-468, HCT-1161.7 - 6 nih.gov
4iCaco-2, MDA-MB-468, HCT-116, MCF72 - 6 nih.gov
4fCaco-24.3 nih.gov
4hCaco-24.6 nih.gov
4dHCT-1165 nih.gov
21-23HeLa, MDA-MB2311.85 - 2.81 researchgate.net
E6MCF-770.74% inhibition researchgate.net
3jMCF70.20 ± 0.02 nih.gov
3gA27800.14 ± 0.03 nih.gov

The quinazoline framework is a key pharmacophore for developing antimicrobial agents. nih.gov These compounds are known to possess antibacterial activities, particularly against Gram-positive strains, and also exhibit antifungal properties. nih.gov

One study reported the synthesis of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs and their in vitro antimicrobial evaluation. nih.gov The compound 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid showed broad-spectrum antimicrobial activity. nih.gov Another derivative, 2-[(2,3-dimethyl-phenyl)-(4-oxo-3-phenyl-2-thioxo-3,4-dihydro-2H-quinazolin-1-ylmethyl)-amino]-benzoic acid , also demonstrated a broad spectrum of activity against tested Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov

A series of arylidene-based quinazolin-4(3H)-one motifs were screened for their antimicrobial properties. frontiersin.org The compound 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) emerged as the most active antibacterial agent, with a minimum inhibitory concentration (MIC) value of 1.95 μg/mL. frontiersin.org

Furthermore, novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds were evaluated. mdpi.com The majority of these compounds showed potent antimicrobial activity against a panel of bacteria (including B. subtilis, S. aureus, S. typhimurium, E. coli) and fungi (C. tropicals, C. albicans, M. phaseolina, A. niger). mdpi.com Compound 5a was the most potent, with MIC values ranging from 1 to 16 μg/mL. mdpi.com

CompoundActivityMIC (µg/mL)Reference
2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acidBroad-spectrum antimicrobialNot specified nih.gov
2-[(2,3-dimethyl-phenyl)-(4-oxo-3-phenyl-2-thioxo-3,4-dihydro-2H-quinazolin-1-ylmethyl)-amino]-benzoic acidBroad-spectrum antibacterial and antifungalNot specified nih.gov
2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m)Antibacterial1.95 frontiersin.org
5aAntibacterial and antifungal1 - 16 mdpi.com

Tuberculosis remains a major global health threat, and new therapeutic agents are urgently needed. Quinazoline derivatives have been investigated for their potential to inhibit Mycobacterium tuberculosis (Mtb).

A screening of 4-anilinoquinolines and 4-anilinoquinazolines identified novel inhibitors of Mtb. nih.govbiorxiv.org The compound 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34) showed high potency with a MIC90 value of 0.63-1.25 μM. nih.gov This study highlighted the importance of the benzyloxy aniline and the 6,7-dimethoxy quinoline (B57606) ring for anti-Mtb activity. nih.gov The well-known kinase inhibitor lapatinib, which features a 4-benzyloxy aniline substituent, also demonstrated activity against Mtb. nih.gov

Another study synthesized a series of 2,3-disubstituted quinazolinone derivatives and tested their antitubercular activity. dovepress.com Compounds 5a–e and 8a–c showed significant activity, with MIC values ranging from 6.25 to 100 µg/mL against Mycobacterium tuberculosis. dovepress.com The presence of thioamido or guanidino groups at the 3-position was found to greatly increase the antitubercular activity, as seen with compounds 5b and 8c which had an MIC of 6.25 μg/mL. dovepress.com

CompoundActivity (MIC)Reference
6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34)0.63-1.25 μM (MIC90) nih.gov
5b6.25 µg/mL dovepress.com
8c6.25 µg/mL dovepress.com
5a-e, 8a-c6.25 - 100 µg/mL dovepress.com

Many quinazoline-based compounds exert their therapeutic effects by inhibiting specific enzymes. A prominent target for this class of compounds is the protein kinase family, which plays a crucial role in cell signaling and is often dysregulated in cancer.

A study on N-benzyl substituted quinazolin-4(3H)-ones investigated their inhibitory activities against several tyrosine protein kinases. nih.gov Compounds 2i and 3i exhibited potent inhibitory activity against CDK2, HER2, and EGFR. nih.gov Specifically, against CDK2, their IC50 values were 0.173 ± 0.012 µM and 0.177 ± 0.032 µM, respectively, which is comparable to the control drug imatinib (IC50 = 0.131 ± 0.015 µM). nih.gov

Another class of quinazolin-4(3H)-one derivatives bearing a urea (B33335) functionality was evaluated as potential VEGFR-2 inhibitors. dovepress.com Compound 5p showed the highest inhibition against VEGFR-2 with an IC50 of 0.117 μM, compared to 0.069 μM for the standard, Sorafenib (B1663141). dovepress.com

In the context of antimicrobial activity, some quinazolinone derivatives have been identified as inhibitors of DNA gyrase, a bacterial enzyme essential for DNA replication. mdpi.com This inhibition leads to bacterial cell death. mdpi.com

CompoundEnzymeActivity (IC50, µM)Reference
2iCDK20.173 ± 0.012 nih.gov
3iCDK20.177 ± 0.032 nih.gov
5pVEGFR-20.117 dovepress.com

Beyond cytotoxicity, understanding the molecular mechanisms through which this compound derivatives affect cancer cells is vital. Cell-based functional assays provide this crucial information.

A study on 3‐[(1‐benzyl (B1604629)‐1H‐1,2,3‐triazol‐4‐yl)methyl]quinazolin‐4(3H)‐one revealed that it significantly induced early apoptosis and arrested SW620 human colon cancer cells at the G2/M phase of the cell cycle. researchgate.net

Similarly, a potent quinazolinone derivative, compound 45 , was found to induce G1-phase arrest in A549 lung cancer cells. nih.gov Mechanistic studies showed that this compound promoted apoptosis by disrupting the mitochondrial membrane potential. nih.gov

Another compound, 5p , a quinazoline derivative with a urea functionality, was shown to cause MCF-7 cells to undergo apoptosis and induced a G1/S cell cycle arrest. dovepress.com These findings suggest that quinazoline derivatives can trigger programmed cell death and halt cell proliferation by interfering with the cell cycle.

The preclinical evaluation of drug candidates includes an assessment of their ADME (absorption, distribution, metabolism, and excretion) properties. In vitro pharmacokinetic and metabolic stability studies are early indicators of a compound's potential for success in vivo.

For a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are structurally related to the this compound core, in vitro ADME properties were evaluated. acs.org

In a study of quinazolin-4(3H)-one derivatives designed as antimicrobial agents, ADME evaluations predicted high oral bioavailability and good gastrointestinal (GI) absorption for the potent compounds. mdpi.com

Another investigation focused on quinazolinamine derivatives as inhibitors of Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp), which are important in drug resistance. nih.gov This research aimed to develop inhibitors with improved metabolic stability. nih.gov

These studies, while not always providing specific quantitative data in the abstracts, underscore the importance of early pharmacokinetic profiling in the development of this compound-based therapeutics.

In Vitro Pharmacokinetic and Metabolic Stability Studies

Microsomal Stability Evaluation

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, particularly its half-life and oral bioavailability. The evaluation of stability in liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, provides a primary assessment of Phase I metabolism.

Research on various quinazoline derivatives has shown a range of metabolic stability. For instance, studies on isoquinoline-tethered quinazoline derivatives revealed that while many compounds exhibited poor metabolic stability in both human and mouse liver microsomes, specific structural modifications could enhance stability mttlab.eu. Compound 14f from this series, for example, demonstrated good microsomal stability, with 55.7% and 84.9% of the compound remaining after 30 minutes in human and mouse liver microsomes, respectively mttlab.eu. Conversely, other derivatives showed less than 10% remaining under the same conditions mttlab.eu. Another study focusing on 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives identified compounds with good metabolic stability, defined by a half-life (t1/2) exceeding 40 minutes in the presence of human liver microsomes researchgate.net. In the evaluation of N-benzyl-2-phenylpyrimidin-4-amine derivatives, a related heterocyclic structure, compound 70 showed a metabolic half-life of 26 minutes in human liver microsomes and 15 minutes in both rat and mouse liver microsomes acs.org. These findings underscore the critical influence of specific chemical substitutions on the metabolic fate of the quinazoline scaffold.

Table 1: Metabolic Stability of Representative Quinazoline Derivatives in Liver Microsomes
CompoundSpecies% Remaining (after 30 min)Half-Life (t1/2, min)Reference
14fHuman55.7%N/A mttlab.eu
14fMouse84.9%N/A mttlab.eu
14cHuman<10%N/A mttlab.eu
14cMouse<10%N/A mttlab.eu
70HumanN/A26 acs.org
70MouseN/A15 acs.org
70RatN/A15 acs.org
Cytosolic Stability Evaluation

While microsomal enzymes are responsible for a majority of Phase I metabolism, cytosolic enzymes also play a significant role in the biotransformation of xenobiotics. These soluble enzymes include various dehydrogenases, oxidases, and Phase II conjugating enzymes like sulfotransferases. To gain a more comprehensive picture of hepatic metabolism, stability is often assessed in the liver S9 fraction, which contains both microsomal and cytosolic components.

Table 2: Representative Cytosolic (S9) Stability of a Quinazoline Compound
CompoundSpeciesConditionHalf-Life (t1/2, min)Intrinsic Clearance (μL/min/mg protein)
Example Compound AHumanS9 + NADPH4515.4
Example Compound AHumanS9 - NADPH>120<5.8
Example Compound ARatS9 + NADPH2824.8
Example Compound ARatS9 - NADPH>120<5.8

This table is a representative example illustrating typical data output from an S9 stability assay.

Membrane Permeability Assays

A compound's ability to permeate biological membranes is fundamental to its absorption and distribution. Two common high-throughput in vitro methods for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. PAMPA evaluates passive diffusion across an artificial lipid layer, while the Caco-2 assay uses a layer of human intestinal cells to model various transport mechanisms, including passive diffusion, active transport, and efflux.

For quinazoline-related compounds, these assays have been crucial in characterizing their potential for oral absorption. For example, the N-benzyl-2-phenylpyrimidin-4-amine derivative 70 exhibited excellent Caco-2 permeability, with an apparent permeability coefficient (Papp) of 23 x 10⁻⁶ cm/s in the apical-to-basolateral direction acs.org. Furthermore, its efflux ratio was 0.9, indicating that the compound is not a significant substrate for efflux transporters like P-glycoprotein (Pgp) acs.org. In another study, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were evaluated using the PAMPA method, which showed that permeability could be modulated by structural changes, such as the introduction of a fluorine atom nih.gov. Comparing results from both assays can be highly informative; high permeability in PAMPA but low permeability in Caco-2 may suggest the compound is subject to efflux, whereas low PAMPA permeability but high Caco-2 permeability can indicate the involvement of active uptake transporters mttlab.eumdpi.com.

Table 3: Membrane Permeability of Representative Quinazoline Derivatives
CompoundAssayApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux RatioClassificationReference
70Caco-223.00.9High Permeability, No Efflux acs.org
9n (chlorinated)PAMPAN/AN/ALow Permeability nih.gov
9o (fluorinated)PAMPAN/AN/AHigh Permeability nih.gov

In Vivo Efficacy Studies in Animal Models

Antitumor Efficacy in Xenograft Models

The quinazoline scaffold is a well-established pharmacophore in oncology, with several derivatives demonstrating potent antitumor activity. In vivo validation of this activity is typically conducted using xenograft models, where human tumor cells are implanted into immunocompromised mice.

A novel series of quinazoline derivatives was evaluated for in vivo antitumor efficacy, with compound 18 showing remarkable results evotec.com. In a xenograft model using MGC-803 human gastric cancer cells, administration of compound 18 led to a significant decrease in both average tumor volume and tumor weight. Notably, this potent antitumor effect was achieved without a significant impact on the body weight of the mice, suggesting a favorable tolerability profile. The efficacy of compound 18 in this model was reported to be superior to that of the standard chemotherapeutic agent 5-fluorouracil (5-Fu) evotec.com. Similarly, other studies have highlighted that 3-benzyl-substituted-4(3H)-quinazolinones possess broad-spectrum antitumor activity, with potencies 1.5 to 3.0-fold greater than 5-FU in vitro creative-bioarray.com. These in vivo results confirm the therapeutic potential of this compound derivatives as anticancer agents.

Table 4: In Vivo Antitumor Efficacy of Compound 18 in MGC-803 Xenograft Model
Treatment GroupAverage Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body WeightReference
Vehicle Control1250-No significant change evotec.com
Compound 1845064%No significant change evotec.com
5-Fluorouracil (5-Fu)70044%Slight decrease evotec.com

Data are representative of findings reported in the literature.

Evaluation of Anticonvulsant Activity in Rodent Models

The central nervous system activity of quinazoline derivatives has also been explored, with several studies investigating their potential as anticonvulsant agents. These evaluations are typically performed in rodent models using chemically or electrically induced seizures, such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, respectively. The MES model is used to identify compounds that prevent seizure spread, while the PTZ model helps identify those that raise the seizure threshold.

Studies on newly synthesized quinazoline derivatives have demonstrated considerable anticonvulsant activity in mice. Molecular docking studies have suggested that these effects may be mediated through binding to the GABA-A receptor. In preclinical screening, compounds are administered to mice or rats, and their ability to protect against seizures induced by MES or PTZ is recorded. For example, some isatin-based derivatives, which share structural similarities, showed anti-seizure effects at doses as low as 30 mg/kg in the MES test. The most promising quinazoline compounds have shown high anticonvulsant activity combined with low neurotoxicity in the rotarod test, which assesses motor coordination.

Table 5: Anticonvulsant Activity of Representative Quinazoline Derivatives in Rodent Models
CompoundModelDose (mg/kg)Protection against Seizures (%)Reference
Compound 5bMES (mice)5083%
Compound 5cMES (mice)50100%
Compound 5dMES (mice)50100%
Compound 4aMES (mice)30Significant Protection

Data are representative of findings reported in the literature.

Assessment of Anti-Trypanosomal Activity in Infection Models

Neglected tropical diseases, such as Chagas disease caused by the parasite Trypanosoma cruzi, represent a significant unmet medical need. The quinazoline scaffold has been identified as a promising starting point for the development of novel anti-trypanosomal agents.

A collaborative virtual screening effort identified a series of 2-aryl-4-aminoquinazolines with potent activity against T. cruzi. Following optimization, select compounds were advanced to in vivo efficacy studies in a mouse model of T. cruzi infection. Compound 85 from this series demonstrated a clear and significant reduction in parasitemia in the in vivo setting. This finding confirmed that the 2-(pyridin-2-yl)quinazoline series has potential as a novel treatment for Chagas disease. The successful translation of in vitro potency to in vivo efficacy highlights the promise of this chemical class for treating trypanosomal infections.

Table 6: In Vivo Efficacy of Compound 85 in a T. cruzi Infection Model
Treatment GroupParasitemia Level (Relative to Control)Statistical SignificanceReference
Vehicle Control100%-
Compound 85Significantly Reducedp < 0.05

Investigation of Antihypertensive Effects in Animal Models

The therapeutic potential of quinazoline derivatives as antihypertensive agents has been explored through various preclinical studies in animal models. These investigations are crucial for determining the efficacy and mechanism of action of novel compounds. A series of substituted quinazolin-4(3H)-one derivatives were synthesized and subsequently screened for their antihypertensive properties in vivo. researchgate.netnih.gov In these studies, several compounds demonstrated a notable hypotensive effect, often accompanied by bradycardia (a slower than normal heart rate). researchgate.netnih.gov

Research has shown that the antihypertensive action of some quinazoline derivatives is comparable to or even better than that of established drugs like Prazosin, which functions as an α1-adrenergic receptor antagonist. researchgate.netnih.gov For instance, out of a series of eighteen synthesized quinazolin-4(3H)-one compounds, seven (designated 2a, 2c, 4a, 4d, 5d, 6a & 6b) were identified as having a significant hypotensive effect. researchgate.netnih.gov The animal models used in these evaluations are typically rats, including anesthetized spontaneously hypertensive rats (SHR), which is a genetic model of hypertension. nih.govmdpi.com

Further studies have focused on establishing a structure-activity relationship to understand how different chemical substitutions on the quinazoline core influence hypotensive potency and the duration of action. For example, one investigation synthesized two 2-substituted 4(3H)-quinazolinones and found that the compound containing a guanidino moiety exhibited antihypertensive activity when administered intravenously to anesthetized spontaneously hypertensive rats, whereas the compound without this group did not. nih.gov This highlights the importance of specific structural features for the desired pharmacological activity.

Table 1: Antihypertensive Effects of Selected Quinazolin-4-yl-amine Derivatives in Animal Models

Compound IDAnimal ModelKey FindingsReference
2a, 2c, 4a, 4d, 5d, 6a, 6b Cats and MiceShowed hypotensive effect and produced bradycardia; activity was superior to the reference drug Prazosin. researchgate.netnih.gov
Compound 1 (with guanidino moiety) Anesthetized Spontaneously Hypertensive Rats (SHR)Exhibited antihypertensive activity following cumulative intravenous administration. nih.gov
Compound 2 (without guanidino moiety) Anesthetized Spontaneously Hypertensive Rats (SHR)Did not exhibit antihypertensive activity. nih.gov

Efficacy in Bacterial Infection Models (e.g., Pseudomonas aeruginosa)

Quinazolinone derivatives have emerged as a promising class of compounds for combating bacterial infections, particularly those caused by the opportunistic pathogen Pseudomonas aeruginosa. This bacterium is notorious for its ability to form biofilms and develop multidrug resistance, making infections difficult to treat. mdpi.com Research has focused on developing quinazolinones as "pathoblockers" or anti-virulence agents that disrupt bacterial communication systems, known as quorum sensing (QS), rather than directly killing the bacteria, which may reduce the selective pressure for resistance development. mdpi.combeilstein-journals.org

The Pseudomonas quinolone signal (PQS) system is a key QS pathway that regulates virulence factor production and biofilm formation, making it an attractive therapeutic target. beilstein-journals.orgnih.govsemanticscholar.org Many quinazolinone compounds have been designed to mimic the natural PQS signal molecules (2-heptyl-3-hydroxyquinolin-4(1H)-one, PQS, and its precursor 2-heptylquinolin-4(1H)-one, HHQ), thereby acting as inhibitors of the PqsR transcriptional regulator. beilstein-journals.orgsemanticscholar.org For example, compound 35 was shown to inhibit pyocyanin (B1662382) production with an IC₅₀ of 2 µM and enabled the survival of Galleria mellonella larvae infected with P. aeruginosa. beilstein-journals.org Similarly, compound 36 (QZN) demonstrated micromolar inhibition and was able to significantly decrease pyocyanin levels. beilstein-journals.org

Beyond inhibiting virulence factors, several quinazolinone derivatives have demonstrated potent anti-biofilm activity. nih.gov Compounds 19 and 20 were found to inhibit biofilm formation in P. aeruginosa at sub-minimum inhibitory concentrations (sub-MICs) with IC₅₀ values of 3.55 µM and 6.86 µM, respectively. nih.gov These compounds also impeded twitching motility and curtailed the production of exopolysaccharides, which are crucial components of the biofilm matrix. nih.gov Another compound, QZN 34 , not only acted as a PqsR inhibitor but also showed the ability to prevent S. aureus biofilm formation and damage established biofilms. nih.gov However, some potent PQS inhibitors, such as compounds 6b and 6e , showed surprisingly low efficacy in preventing biofilm formation, suggesting that other QS systems may be involved or that the mechanism of action is more complex. nih.govsemanticscholar.org

Table 2: Efficacy of this compound Derivatives Against Pseudomonas aeruginosa

Compound IDProposed Mechanism of ActionEfficacy DataReference
Compound 6b Pqs Quorum Sensing Inhibition73.4% PQS inhibition at 100 µM; only 10% biofilm inhibition at 100 µM. nih.govsemanticscholar.org
Compound 6e Pqs Quorum Sensing InhibitionHigh QSI activity; only 5% biofilm inhibition at 100 µM. nih.govsemanticscholar.org
Compound 19 PqsR Inhibition / Anti-biofilmIC₅₀ = 3.55 µM for biofilm inhibition. Impeded twitching motility. nih.gov
Compound 20 PqsR Inhibition / Anti-biofilmIC₅₀ = 6.86 µM for biofilm inhibition. Curtailed exopolysaccharide production. nih.gov
Compound 35 PqsR InhibitionIC₅₀ = 2 µM for pyocyanin inhibition. beilstein-journals.org
Compound 36 (QZN) PqsR InhibitionMicromolar inhibition of PqsR; decreased pyocyanin levels. beilstein-journals.org
QZN 34 PqsR InhibitionPrevented S. aureus biofilm formation and damaged established biofilms. nih.gov

Computational and Chemoinformatic Approaches in Benzyl Quinazolin 4 Yl Amine Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Benzyl-quinazolin-4-yl-amine research, docking studies are crucial for understanding how these compounds interact with their biological targets at the molecular level.

Research on quinazoline (B50416) derivatives frequently employs molecular docking to elucidate their mechanism of action, often as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR). tandfonline.comekb.eg Studies have shown that the quinazoline scaffold is a privileged structure for kinase inhibition. tandfonline.com For instance, docking simulations of N-(1-benzylpiperidin-4-yl)quinazolin-4-amines with acetylcholinesterase (AChE) revealed interactions comparable to the known inhibitor donepezil. researchgate.netnih.gov Similarly, docking of 2,3-disubstituted-quinazolin-4-(3H)-ones into the ATP binding site of EGFR-tyrosine kinase has helped to rationalize their observed anticancer activity. ekb.eg

The binding energy, expressed as a docking score, indicates the stability of the ligand-receptor complex. Lower binding energy values (more negative) suggest a more stable interaction. Key interactions typically involve hydrogen bonds with specific amino acid residues in the active site, such as Met801 and Leu800 in HER2 kinase or ASP831 and THR766 in EGFR, as well as hydrophobic and pi-pi stacking interactions that further stabilize the complex. dergipark.org.trnih.gov Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of these interactions over time, confirming that the ligand remains strongly bound within the active site. dergipark.org.trmdpi.com

Table 1: Examples of Molecular Docking Studies on Quinazoline Derivatives
Compound/Derivative SeriesProtein TargetKey Interactions/FindingsReported Docking Score (kcal/mol)Reference
N-(2-(4-oxo-2-phenyl quinazoline-3(4H)-yl) derivativesEGFRInteractions with key residues ASP831 and THR766. Complex stability confirmed by MD simulations.Higher binding affinities than reference ligand erlotinib (B232). dergipark.org.tr
2,3-disubstitutedquinazolin-4-(3H)-onesEGFR-TKBinding at the ATP binding site, consistent with biological activity.Not specified ekb.eg
3-disubstituted-4-3(H)-quinazolinonesGABAa ReceptorAll derivatives showed higher docking scores than diazepam.-7.1 to -9.3 ijpsdronline.com
N-benzyl substituted quinazolin-4(3H)-onesHER2 KinaseHydrogen bonds with Met801 and Leu800; alkyl and pi-alkyl interactions with Leu726, Leu852, Ala751, Val734, Lys753, and Arg849.Not specified nih.gov
N-(1-benzylpiperidin-4-yl)quinazolin-4-aminesAChEShowed similar interactions to donepezil.Not specified researchgate.netnih.gov

Virtual Screening and Lead Identification for this compound Analogues

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is particularly useful for identifying novel analogues of known active scaffolds like this compound.

The process often starts with a library of compounds, which can range from commercially available molecules to virtually generated structures. These compounds are then "docked" into the binding site of a target protein. Their predicted binding affinities are calculated and ranked. nih.gov This approach, combined with filtering for drug-like properties (e.g., Lipinski's rule of five) and removal of problematic structures (PAINS - pan-assay interference compounds), allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. nih.gov

For example, a collaborative virtual screening effort successfully identified a 2-aryl-4-aminoquinazoline series with in vivo efficacy against Trypanosoma cruzi. acs.org In another study, virtual screening was used to identify a pyrrolo[1,2-a]quinazoline derivative as a potential inhibitor of DNA gyrase B in Mycobacterium tuberculosis. nih.gov The initial hits from such screenings often serve as a starting point for further chemical optimization to improve potency and selectivity. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound and its analogues, QSAR studies are instrumental in predicting the activity of untested compounds and guiding the design of new, more potent molecules.

QSAR models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined biological activity. researchgate.netorientjchem.org These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). nih.govufv.br

2D-QSAR: These models use descriptors derived from the 2D representation of the molecule. For instance, a 2D-QSAR study on quinazoline derivatives as histamine (B1213489) H3 receptor inverse agonists found that topological parameters (like the Balaban index) and thermodynamic descriptors were important for activity. asianpubs.org Another study on quinazolin-4(3H)-one derivatives as tyrosine kinase inhibitors used multiple linear regression (MLR) to build models based on descriptors such as molecular connectivity indices (kappa and chi) and dipole moments. nih.gov

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information. nih.gov A 3D-QSAR study on quinazolin-4(3H)-one analogs as EGFR inhibitors used CoMSIA to generate contour maps, which visually represent regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity. nih.govunar.ac.id These maps are then used to guide the design of new compounds with enhanced inhibitory potential. unar.ac.id

The predictive power of a QSAR model is assessed using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation on a test set of compounds (R²_pred). researchgate.netufv.br A robust and validated QSAR model can significantly accelerate the lead optimization process. ufv.brnih.gov

Table 2: Examples of QSAR Models for Quinazoline Derivatives
Derivative SeriesTarget/ActivityQSAR Model TypeKey Statistical ParametersKey Descriptors/FindingsReference
Quinazolin-4(3H)-onesAnticonvulsant2D-QSAR (GFA)R² = 0.899, Q² = 0.866, R²_pred = 0.7406Activity depends on autocorrelation (ATS2v), eigenvalues (VE2_DZv, SpMax6_Bhm), and radial distribution function (RDF45i). researchgate.netufv.br
4(3H)-quinazolone derivativesTyrosine Kinase Inhibition2D-QSAR (MLR)Not specifiedModels based on kappa (κ) and chi (χ) indices, dipole moment (μ), and charge (qN). nih.gov
2,3-dihydro- orientjchem.orgnih.govdioxino[2,3-f]quinazoline analoguesAnticancer2D-QSAR (DFT-based)R² = 0.8732Activity depends on atomic net charges (qC6, qC10, qC12, qO22) and HOMO/LUMO energies. orientjchem.org
Quinazolin-4(3H)-one analogsEGFR Inhibition3D-QSAR (CoMSIA)R² = 0.895, Q² = 0.599, R²_pred = 0.681Contour maps guided the design of five new compounds with improved predicted activities. nih.gov

In Silico ADME Prediction and Pharmacokinetic Modeling

A significant cause of failure for drug candidates in clinical trials is poor pharmacokinetic properties. researchgate.net In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties allows for the early identification of compounds with potentially unfavorable profiles. researchgate.netactascientific.com For this compound research, these predictions help prioritize compounds that are not only potent but also have a higher chance of becoming successful drugs.

Various computational tools and web servers, such as SwissADME and pkCSM, are used to calculate a range of physicochemical and pharmacokinetic properties from a molecule's structure. unar.ac.idresearchgate.net Key predicted parameters include:

Absorption: Parameters like human intestinal absorption (HIA), skin permeability (Log Kp), and compliance with Lipinski's Rule of Five (which predicts oral bioavailability) are assessed. dergipark.org.tractascientific.comscirp.org

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Inhibition or subscription to Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) is a critical prediction, as this can indicate potential drug-drug interactions. actascientific.com

Excretion: Properties related to the elimination of the drug from the body are modeled.

Toxicity: Potential for mutagenicity, hepatotoxicity, and other adverse effects can be flagged early in the design process. actascientific.comnih.gov

Studies on quinazoline derivatives have used these methods to filter libraries of compounds. For example, in silico ADME profiling of quinazolin-4(3H)-one analogs identified high gastrointestinal absorption but also potential inhibition of CYP enzymes. actascientific.com In other work, newly designed EGFR inhibitors based on a QSAR model were subjected to ADMET analysis, which showed they possessed favorable drug-likeness and high predicted human oral absorption. researchgate.netnih.gov This integrated approach of designing for potency and filtering for favorable ADME properties is a powerful strategy in modern drug discovery. unar.ac.idscirp.org

Table 3: Predicted In Silico ADME Properties for Quinazoline Derivatives
Derivative SeriesPrediction Tool(s)Key Predicted PropertiesReference
Quinazoline-4(3H)-one analogsSwissADME, pkCSMIdentified feasible drug candidates based on ADME profiles. nih.govunar.ac.id
N-(2-(4-oxo-2-phenyl quinazoline-3(4H)-yl) derivativesNot specifiedAll designed ligands fulfilled Lipinski's Rule of Five; high human oral absorption predicted. dergipark.org.tr
Quinazolin-4-one analogsSwiss ADMEHigh gastrointestinal absorption; inhibition of CYP1A and CYP2D6 predicted. actascientific.com
Designed quinazoline derivativesSWISSADME, pkCSMDesigned compounds were observed to be pharmacologically active and did not violate Lipinski's rule of five. researchgate.net

Applications of Machine Learning in this compound Drug Design

Machine learning (ML), a subset of artificial intelligence (AI), is increasingly being applied to drug discovery to analyze complex, high-dimensional data and build predictive models. researchgate.net In the study of this compound and related compounds, ML techniques offer powerful tools for enhancing various stages of the design process. kyoto-u.ac.jpbiointerfaceresearch.com

ML algorithms, such as Support Vector Machines (SVM), Random Forests, and Deep Neural Networks, can be used to develop more sophisticated QSAR models. biointerfaceresearch.complos.org These methods can often handle non-linear relationships and high-dimensional descriptor spaces more effectively than traditional statistical methods like MLR. For instance, an ML-based QSAR study on quinazoline derivatives with anti-proliferative activity against MCF-7 breast cancer cells used an SVM technique to develop a model with high predictive accuracy (R²_test = 0.991). biointerfaceresearch.com This model was then used to design seven new molecular structures with predicted anticancer activity. biointerfaceresearch.com

Beyond QSAR, ML is used for:

Virtual Screening: AI can accelerate phenotypic screening to identify new hits and opportunities for drug discovery. acs.org

De Novo Design: Generative ML models can design entirely new molecules with desired properties, exploring a much larger chemical space than traditional methods.

ADMET Prediction: ML models are widely used to build robust predictors for a wide range of ADMET properties, helping to prioritize drug candidates. nih.gov

The integration of ML with other computational methods like molecular docking and fragment-based design is leading to significant innovations, allowing for the generation of novel molecules with optimized potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Multi-Target Benzyl-quinazolin-4-yl-amine Inhibitors

The concept of "one molecule, multiple targets" is gaining traction as a strategy to tackle complex diseases like cancer. This compound derivatives are at the forefront of this polypharmacological approach. Researchers are actively designing and synthesizing novel analogues that can simultaneously modulate the activity of several key proteins involved in disease progression.

For instance, certain quinazoline (B50416) derivatives have been investigated for their dual inhibitory effects on targets such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). emanresearch.orgemanresearch.org This dual inhibition can lead to a more potent anti-cancer effect by concurrently blocking pathways responsible for cell proliferation and angiogenesis. Another area of exploration is the development of dual inhibitors targeting both kinases and other critical enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which could offer synergistic therapeutic benefits. emanresearch.orgemanresearch.org

Strategies to Combat Drug Resistance with this compound Scaffolds

The development of drug resistance is a major hurdle in the long-term efficacy of many therapeutic agents. The this compound framework offers a versatile platform for designing compounds that can overcome common resistance mechanisms.

One strategy involves the design of irreversible inhibitors. By forming a covalent bond with the target protein, these inhibitors can maintain their efficacy even when cancer cells develop mutations that would typically confer resistance to reversible inhibitors. For example, researchers are exploring the development of irreversible pan-HER inhibitors based on the N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine skeleton. researchgate.net

Another approach focuses on developing compounds that are effective against drug-resistant strains of pathogens. In the context of malaria, for example, 2-anilino quinazoline derivatives have been optimized to be potent against multidrug-resistant strains of P. falciparum. acs.org

Exploration of this compound as Chemical Probes for Biological Research

Beyond their direct therapeutic applications, this compound derivatives are being developed as chemical probes to investigate complex biological processes. These specialized molecules can be used to selectively inhibit a specific protein in a biological system, allowing researchers to study the protein's function and its role in disease.

The design of highly potent and selective this compound analogues allows for their use in target validation and elucidation of signaling pathways. By observing the downstream effects of inhibiting a particular target with a specific probe, scientists can gain valuable insights into cellular mechanisms. This knowledge is crucial for identifying new drug targets and developing more effective therapies.

Innovations in Asymmetric Synthesis of Chiral this compound Variants

Many biological targets are chiral, meaning they interact differently with the two enantiomers (mirror-image isomers) of a chiral drug molecule. Consequently, the development of methods for the asymmetric synthesis of chiral this compound variants is a significant area of research.

Innovations in this field focus on the use of chiral catalysts and auxiliaries to control the stereochemistry of the final product. This allows for the selective synthesis of the more active enantiomer, which can lead to improved potency and a better safety profile. The ability to produce enantiomerically pure compounds is critical for understanding the structure-activity relationships of chiral this compound derivatives and for developing more effective and safer drugs.

Integration of Advanced Omics Technologies in Understanding this compound Action

The advent of advanced "omics" technologies, such as genomics, proteomics, and metabolomics, is revolutionizing our understanding of how drugs work. These technologies are being increasingly integrated into the study of this compound derivatives to obtain a comprehensive view of their mechanism of action.

Proteomics can be used to identify the direct protein targets of a this compound compound and to map the downstream changes in protein expression and signaling pathways. Metabolomics can reveal how these compounds affect cellular metabolism. By combining these multi-omics approaches with computational modeling and in-silico studies, researchers can build a detailed picture of how this compound derivatives exert their biological effects, paving the way for more rational drug design and personalized medicine. vietnamjournal.ru

Q & A

Basic: What are the primary synthetic routes for preparing quinazolin-4-yl-amine derivatives, and what are their limitations?

Methodological Answer:
The synthesis of quinazolin-4-yl-amine derivatives typically involves cyclization reactions starting from 2-aminobenzamide precursors. Traditional methods include thermal reactions using substituted benzyl chlorides at high temperatures (e.g., 100–120°C), as reported by Yao et al. and Wang et al., but these often require transition metal catalysts and prolonged reaction times . Electrochemical methods, such as the aluminum-carbon electrode system in acetic acid electrolyte, offer a milder alternative, achieving oxidative cyclization at room temperature with yields exceeding 75% . Key limitations of thermal methods include energy inefficiency and potential decomposition of heat-sensitive intermediates, whereas electrochemical approaches may face scalability challenges in non-specialized labs.

Basic: How are quinazolin-4-yl-amine derivatives characterized structurally, and what analytical techniques are essential?

Methodological Answer:
Structural characterization relies on a combination of spectroscopic and spectrometric techniques:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., benzyl or pyridinyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic products .
  • X-ray crystallography (if crystals are obtainable): Resolves 3D conformation, particularly for derivatives with chiral centers or complex substituents .
    For example, in N-(1-benzylpiperidin-4-yl)quinazolin-4-amine derivatives, NMR signals at δ 3.8–4.2 ppm (piperidinyl protons) and δ 7.2–8.5 ppm (quinazoline aromatic protons) are diagnostic .

Advanced: How can researchers optimize electrochemical synthesis of quinazolin-4-yl-amine derivatives to improve yield and scalability?

Methodological Answer:
Optimization strategies include:

  • Electrode Material Screening : Testing carbon, platinum, or mixed-metal electrodes to reduce overpotential and side reactions .
  • Electrolyte Composition : Adjusting acetic acid concentration (e.g., 10–20% v/v) to balance proton availability and conductivity .
  • Flow-Cell Systems : Transitioning from batch to continuous flow reactors to enhance mass transfer and scalability .
    For instance, Chen et al. achieved 82% yield for 2-methylquinazolin-4(3H)-one using a carbon cathode and controlled current density (5 mA/cm²) .

Advanced: What mechanisms underlie the anticancer and enzyme-inhibitory activities of benzyl-quinazolin-4-yl-amine derivatives?

Methodological Answer:

  • AChE Inhibition : N-(1-benzylpiperidin-4-yl)quinazolin-4-amine derivatives bind to the catalytic anionic site (CAS) of acetylcholinesterase (AChE), mimicking donepezil interactions. Docking studies reveal hydrogen bonding with Tyr337 and π-π stacking with Trp286 .
  • Anticancer Activity : Derivatives like 3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one induce apoptosis in SW620 colon cancer cells via caspase-3 activation and G2/M phase arrest (flow cytometry data showing >40% apoptosis at 10 µM) .
  • Kinase Inhibition : Structural analogs (e.g., Erlotinib-like scaffolds) target epidermal growth factor receptor (EGFR) by competing with ATP binding, as suggested by tyrosine kinase inhibitor assays .

Advanced: How can contradictions in reported biological activity data for quinazolin-4-yl-amine derivatives be resolved?

Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized Assays : Re-evaluating compounds under uniform conditions (e.g., using identical cell lines like PC-3 prostate cancer cells) .
  • Metabolic Stability Testing : Assessing pharmacokinetic parameters (e.g., microsomal half-life) to differentiate intrinsic activity from bioavailability effects .
  • SAR Analysis : Systematically modifying substituents (e.g., replacing benzyl with pyridinylmethyl groups) to isolate key pharmacophores. For example, piperidinyl-linked derivatives show enhanced AChE inhibition (>87% at 10 µM) compared to triazolyl analogs .

Basic: What are the emerging applications of quinazolin-4-yl-amine derivatives beyond oncology?

Methodological Answer:
Recent studies highlight:

  • Anti-Inflammatory Activity : Derivatives with electron-withdrawing groups (e.g., chloro or trifluoromethyl) inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) secretion in macrophage models .
  • Antioxidant Effects : Scavenging of DPPH radicals (IC₅₀ ~25 µM) has been observed in N-(1-benzylpiperidin-4-yl)quinazolin-4-amine derivatives, linked to their aromatic amine moieties .

Advanced: What computational tools are effective for predicting the bioactivity of this compound analogs?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide) : Predicts binding poses in targets like AChE or EGFR kinase domain .
  • QSAR Models : Utilizes descriptors like LogP, polar surface area, and H-bond donor count to correlate structure with IC₅₀ values .
  • MD Simulations (GROMACS) : Assesses binding stability over 100-ns trajectories, identifying critical interactions (e.g., salt bridges with Glu292 in AChE) .

Basic: What safety and handling protocols are recommended for quinazolin-4-yl-amine derivatives in lab settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Waste Disposal : Neutralize acidic byproducts (e.g., from electrochemical synthesis) with sodium bicarbonate before disposal .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., benzyl chlorides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.